Beclometasone dipropionate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVIULQEHSCUHY-JCOVECCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Beclometasone Dipropionate in Pharmaceutical and Environmental Research
Classification as a Synthetic Corticosteroid and Prodrug in Research Context
In the field of pharmaceutical research, beclometasone dipropionate is classified as a second-generation synthetic corticosteroid. drugbank.comdrugbank.com Structurally, it is a diester of beclomethasone (B1667900) and is related to other corticosteroids like dexamethasone (B1670325). drugbank.comnih.govdrugbank.comfda.gov A key area of research focuses on its nature as a prodrug. drugbank.comnih.govnih.govatsjournals.org this compound itself exhibits a weak binding affinity for the glucocorticoid receptor. drugbank.comnih.govservice.gov.uk Its therapeutic activity is primarily mediated through its rapid and extensive conversion to its active metabolite, beclometasone 17-monopropionate (17-BMP). nih.govnih.govncats.ioservice.gov.ukclinicaltrials.gov
This bioconversion is a critical aspect of its research profile. Studies have shown that upon administration, particularly via inhalation, esterase enzymes present in tissues like the lung extensively metabolize BDP. service.gov.ukresearchgate.netnih.gov Research indicates that approximately 95% of an inhaled dose of BDP undergoes this presystemic conversion in the lung to form 17-BMP. drugbank.comnih.gov Further metabolism, mediated by enzymes including Cytochrome P450 3A (CYP3A), leads to the formation of other metabolites such as beclometasone 21-monopropionate (B-21-MP) and beclometasone (BOH), which are considered to have minor activity. drugbank.comnih.govservice.gov.uknih.gov
The significant difference in glucocorticoid receptor affinity between the parent compound and its primary metabolite is a key research finding. In vitro studies have demonstrated that 17-BMP has a binding affinity for the human glucocorticoid receptor that is approximately 25 times greater than that of this compound itself and about 13 times that of dexamethasone. drugbank.comnih.govncats.ioclinicaltrials.govfda.gov This efficient conversion to a highly active metabolite is a central principle in its research and development. atsjournals.org
Table 1: Metabolites of this compound and their Receptor Affinity
| Compound | Role | Glucocorticoid Receptor (GR) Binding Affinity (Relative to BDP) | Key Enzymes in Formation |
|---|---|---|---|
| This compound (BDP) | Prodrug | 1x (Weak) | - |
| Beclometasone 17-Monopropionate (17-BMP) | Active Metabolite | ~25x (High) | Esterases, CYP3A drugbank.comresearchgate.netnih.gov |
| Beclometasone 21-Monopropionate (B-21-MP) | Minor Metabolite | Lower than BDP nih.gov | Esterases, CYP3A drugbank.comnih.gov |
Role in Glucocorticoid Receptor Research and Inflammatory Modulation Studies
This compound and its active metabolite, 17-BMP, serve as important tools in glucocorticoid receptor (GR) research. drugbank.comnih.gov As GR agonists, they are used to investigate the molecular mechanisms of corticosteroid action. drugbank.com Research demonstrates that upon binding to the GR in the cell cytoplasm, the ligand-receptor complex translocates to the nucleus. nih.govpatsnap.com There, it interacts with glucocorticoid response elements on DNA, which in turn modulates the transcription of specific genes. patsnap.com This mechanism is fundamental to understanding how corticosteroids exert their effects.
The primary outcome of this GR-mediated gene modulation is the suppression of inflammatory processes. patsnap.com this compound is extensively used in studies focusing on inflammatory modulation. Research has shown it inhibits the activity of various inflammatory cells, including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils. drugbank.comncats.iopatsnap.com Furthermore, it has been demonstrated to inhibit the release of a wide array of inflammatory mediators, such as histamine, eicosanoids, leukotrienes, and cytokines. drugbank.comncats.iopatsnap.com
Numerous research studies have utilized this compound to explore its anti-inflammatory effects in specific models of disease. For instance, studies in nonatopic asthmatics have shown that treatment with inhaled BDP significantly decreases the infiltration of inflammatory cells (such as eosinophils and various T-lymphocyte subsets) into the bronchial mucosa. nih.goversnet.org Similarly, research in eosinophilic esophagitis demonstrated that BDP therapy could significantly reduce esophageal eosinophilia and the levels of tissue inflammatory markers like interleukin-13 (IL-13). nih.gov These studies are crucial for elucidating the pathways of inflammation and the therapeutic potential of GR agonists. The ongoing research into selective glucocorticoid receptor agonists (SEGRAs) aims to develop compounds that can dissociate the anti-inflammatory effects from potential side effects, a field where understanding the action of classical corticosteroids like BDP is invaluable. wikipedia.orgnih.gov
Table 2: Selected Research Findings on Inflammatory Modulation by this compound
| Research Area | Key Findings | Investigated Markers |
|---|---|---|
| Nonatopic Asthma | Significantly inhibited inflammatory cell infiltration in airway tissue. nih.goversnet.org | Eosinophils (EG2+), Mast Cells (AA1+), T-lymphocytes (CD3+, CD4+, CD25+) nih.gov |
| Eosinophilic Esophagitis | Led to a significant decrease in esophageal eosinophilia and tissue inflammatory markers. nih.gov | Eosinophils, Interleukin-13 (IL-13), Mast Cell Tryptase (MCT) nih.gov |
| Moderate Asthma | Demonstrated a substantial improvement in airway inflammation compared to salmeterol. ersnet.org | Sputum and blood eosinophils, Eosinophil Cationic Protein (ECP), Eosinophil Protein X (EPX) ersnet.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Beclometasone |
| Beclometasone 17-monopropionate (17-BMP) |
| Beclometasone 21-monopropionate (B-21-MP) |
| This compound (BDP) |
| Betamethasone (B1666872) |
| Budesonide (B1683875) |
| Cortisone |
| Dexamethasone |
| Formoterol (B127741) |
| Hydrocortisone |
| Interleukin-13 (IL-13) |
| Ipratropium bromide |
| Methacholine |
| Methotrexate |
| Methylprednisolone |
| Phenylbutazone |
| Prednisolone (B192156) |
| Prednisone |
| Salbutamol |
| Salmeterol |
| Serenoa repens |
Synthesis and Chemical Modification Research
Development of Synthetic Routes for Beclometasone Dipropionate
The synthesis of this compound is a multi-step process that often begins with readily available steroidal intermediates. Researchers have focused on developing efficient and scalable methods to produce this complex molecule.
Selective Propionylation Techniques at C17 and C21 Hydroxyl Groups
A significant challenge in the synthesis of this compound is the selective propionylation of the hydroxyl groups at the C17 and C21 positions, while leaving the C11 hydroxyl group free. Beclometasone has hydroxyl groups at the 11, 17, and 21 positions, and their similar reactivity can lead to the formation of undesired byproducts.
One effective technique to achieve selective dipropionylation involves a three-step process:
Tripropionylation: Beclometasone is first reacted with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This results in the formation of beclometasone 11,17,21-tripropionate, where all three hydroxyl groups are esterified. google.com
Selective Hydrolysis: The next step is the selective hydrolysis of the propionate (B1217596) ester at the C11 position. This is achieved by reacting the tripropionate with an aqueous solution of gluconic acid. google.com This reagent selectively cleaves the ester at the C11 position, leaving the C17 and C21 propionate groups intact.
Isolation: The final product, this compound, is then isolated.
This method circumvents the difficulty of direct selective propionylation and provides a reliable route to the desired product.
Optimization of Synthetic Yields and Scalability Challenges
The synthesis of this compound is not without its challenges, particularly when scaling up from the laboratory to an industrial scale. Existing synthetic routes have been reported to suffer from steps with low and inconsistent yields, as well as the use of obsolete reagents. dissertationtopic.netnih.govresearchgate.net The lack of reliable and detailed experimental data can make both laboratory-scale and large-scale synthesis difficult and time-consuming. dissertationtopic.netnih.govresearchgate.net
Key scalability challenges include:
Inconsistent Yields: Variability in reaction conditions and the purity of intermediates can lead to fluctuations in the final product yield.
Process Optimization: There is a continuous need for process optimization to improve efficiency, reduce costs, and ensure the consistent quality of the final active pharmaceutical ingredient (API). researchgate.net
Recent research has focused on developing more practical and scalable approaches to address these issues, with one method reporting a gram-scale to kilogram-scale synthesis with a high yield. dissertationtopic.netnih.govresearchgate.net
Application of Specific Reagents and Catalysts
The synthesis of this compound relies on a variety of specific reagents and catalysts to facilitate the desired chemical transformations. The choice of these substances is crucial for achieving high yields and purity.
| Reagent/Catalyst | Role in Synthesis |
| Propionic Anhydride | A common propionylating agent used to introduce the propionate ester groups at the hydroxyl positions. dissertationtopic.netgoogle.com |
| Triethyl Orthopropionate | Used in the formation of an orthoester intermediate, which facilitates selective reactions at the C17 and C21 positions. dissertationtopic.net |
| p-Toluenesulfonic Acid | An organic acid catalyst, often used to promote esterification and other acid-catalyzed reactions in the synthetic pathway. google.com |
| N-chlorosuccinimide (NCS) | A reagent used for the introduction of the 9α-chloro group. |
| 4-dimethylaminopyridine (DMAP) | A highly efficient catalyst for acylation reactions, including the propionylation of the hydroxyl groups. google.com |
| Gluconic Acid | Used for the selective hydrolysis of the C11-propionate ester from the tripropionated intermediate. google.com |
| Pyridine | Often used as a base and solvent in acylation reactions. google.com |
| Propionyl Chloride | An alternative, more reactive propionylating agent compared to propionic anhydride. google.com |
Synthesis of this compound Derivatives and Analogs
To explore the structure-activity relationship and potentially develop new therapeutic agents, researchers have synthesized various derivatives and analogs of this compound.
Structural Modifications at Specific Carbon Atoms (e.g., C9, C11, C21)
Research has been conducted on the synthesis of this compound derivatives with structural modifications at the C9, C11, and C21 positions. researchgate.net These modifications involve changing the substituents at these carbon atoms with different halogens (such as chlorine and bromine) and various alkyl moieties. researchgate.net The synthesis of these derivatives is achieved through a series of stepwise reactions, and the resulting compounds are characterized using analytical techniques like mass spectrometry and NMR spectroscopy. researchgate.net
Incorporation of Halogen and Alkyl Moieties
The chemical structure of beclometasone is fundamentally a prednisolone (B192156) backbone that has been modified to include a chlorine atom at the 9α position and a methyl group at the 16β position. nih.gov These additions are critical to the molecule's potency and function. The synthesis process involves a multi-step approach that combines chemical reactions and, in some methodologies, microbial biotransformation. dissertationtopic.net
A key step in the chemical synthesis is the introduction of the 9α-chloro group. This is often achieved using reagents like N-chlorosuccinimide (NCS) under a nitrogen atmosphere, a process that concurrently establishes the 11β-hydroxy group. dissertationtopic.net The presence of the chlorine atom at this position significantly enhances the glucocorticoid and anti-inflammatory activity of the steroid. This compound belongs to the chemical class of chlorinated glucocorticoid diesters, highlighting the importance of this halogenation. sigmaaldrich.com The introduction of the 16β-methyl group is another crucial modification that helps to minimize the mineralocorticoid side effects that are often associated with corticosteroids. dissertationtopic.net
Advanced Characterization Techniques for Synthesized Compounds
The verification of the structure and purity of synthesized this compound and its related compounds relies on sophisticated analytical techniques. These methods are essential for quality control and for studying the compound's behavior in various formulations and biological systems.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of this compound and its metabolites. nih.gov Techniques such as electrospray ionization (ESI) are commonly employed. In positive-ion mode ESI, ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffers in the liquid chromatography mobile phase promote the formation of the protonated molecule [M+H]⁺. nih.gov Conversely, the use of formic acid can lead to the formation of sodium and potassium adducts ([M+Na]⁺, [M+K]⁺) in addition to the protonated molecule. nih.gov
The choice of solvent can also influence ion formation; acetonitrile (B52724), for instance, may form abundant solvent adduct ions ([M+H+CH₃CN]⁺), which are less common with methanol. nih.gov Collision-induced dissociation (CID) studies performed on the protonated molecules of this compound and its metabolites help to elucidate their fragmentation pathways, which is crucial for structural confirmation. nih.gov The high sensitivity of LC-MS/MS allows for detection limits in the picogram per milliliter (pg/mL) range, making it suitable for analyzing samples with very low concentrations of the drug. nih.govshimadzu.com
| Compound | Matrix | Detection Limit (pg/mL) | Reference |
|---|---|---|---|
| BDP | Plasma | 13 | nih.gov |
| Beclomethasone (B1667900) 17-monopropionate (B17P) | Plasma | 13 | nih.gov |
| Beclomethasone (BOH) | Plasma | 25 | nih.gov |
| Beclomethasone 21-monopropionate (B21P) | Plasma | 50 | nih.gov |
| Beclomethasone (BOH) | Urine | 25 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework. nih.govresearchgate.net Data from ¹H NMR helps to identify the chemical environment of hydrogen atoms within the molecule, while ¹³C NMR provides information about the carbon skeleton.
Solid-state NMR has also been utilized to characterize different crystal modifications (polymorphs and solvates) of this compound. researchgate.net This is particularly important as the crystalline form can affect the drug's physical properties. Furthermore, advanced NMR techniques have been used to study the effect of the chlorine atom on the ¹³C spectrum of the molecule. researchgate.net NMR is also a key method for identifying and characterizing impurities and degradation products that may arise during synthesis or storage. researchgate.net
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound in bulk drug substances and pharmaceutical formulations. tandfonline.comrjptonline.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
A variety of stationary phases (columns) and mobile phases are employed depending on the specific analytical goal. For instance, a method for the simultaneous determination of this compound and its degradation products utilized a Lichrosorb RP-18 stationary phase with a mobile phase of acetonitrile and water (3:2) and UV detection at 254 nm. tandfonline.com In this system, the retention time for this compound was 8.8 minutes. tandfonline.com Stability-indicating HPLC methods have been developed to separate the active ingredient from any potential degradation products formed under stress conditions such as acid, base, oxidation, and heat. alliedacademies.orgsemanticscholar.org These methods are crucial for ensuring the stability and quality of the final product.
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (UV Wavelength) | Reference |
|---|---|---|---|---|
| Lichrosorb RP-18 | Acetonitrile:Water (3:2) | Not Specified | 254 nm | tandfonline.com |
| BDS Hypersil C18 | Acetonitrile:Methanol:Orthophosphoric acid (60:20:20 v/v) | 1.0 | 230 nm | rjptonline.org |
| Eclipse XDB Phenyl | Methanol:Water (80:20 v/v) | 1.0 | 240 nm | alliedacademies.org |
| Hi Q Sil C18 | Acetonitrile:1 mM Ammonium Acetate Buffer (90:10 v/v) | 1.0 | 223 nm | semanticscholar.org |
Molecular Pharmacodynamics and Receptor Interactions
Glucocorticoid Receptor Binding Studies
The therapeutic action of beclometasone dipropionate is mediated through its interaction with glucocorticoid receptors (GR). As a prodrug, this compound itself has a different binding profile compared to its active metabolite, beclometasone 17-monopropionate (B17MP).
This compound (BDP) is a diester of beclometasone and is considered a second-generation synthetic corticosteroid. drugbank.comdrugbank.comnih.gov It functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into its active constituent. nih.govlktlabs.combinasss.sa.cr Research indicates that BDP itself possesses a weak or modest binding affinity for the glucocorticoid receptor. drugbank.comnih.govresearchgate.netservice.gov.uk In comparative studies where the relative receptor affinity (RRA) of dexamethasone (B1670325) is set at a baseline of 100, this compound demonstrates a modest RRA of 53. researchgate.netersnet.org Other research has determined that BDP binds to the glucocorticoid receptor with approximately half the affinity of dexamethasone. nih.gov This lower affinity is characteristic of its nature as a prodrug, which requires conversion to its active form to exert its full therapeutic effect. researchgate.netmedscape.com
Upon administration, this compound is rapidly hydrolyzed by esterase enzymes found in tissues into its highly active metabolite, beclometasone 17-monopropionate (B17MP). drugbank.comservice.gov.uknih.gov This metabolic activation is a critical step, as B17MP exhibits a significantly higher binding affinity for the glucocorticoid receptor. nih.gov Studies have shown that B17MP's affinity for the human glucocorticoid receptor is approximately 13 times greater than that of dexamethasone and about 25 times greater than that of the parent compound, this compound. drugbank.comservice.gov.uk In terms of relative receptor affinity, B17MP has a high value of 1345, underscoring its potent activity at the receptor level. researchgate.netersnet.org The kinetic profile, including a higher association rate and a lower dissociation rate compared to other glucocorticoids, contributes to a prolonged duration of action at the receptor site. nih.gov
The potency of corticosteroids is often compared using their relative binding affinities to the glucocorticoid receptor, with dexamethasone frequently used as the reference standard. ersnet.orgmedscape.com this compound's active metabolite, B17MP, demonstrates one of the highest receptor affinities among commonly used inhaled corticosteroids. ersnet.org For instance, its RRA of 1345 is substantially higher than that of budesonide (B1683875) (935), triamcinolone (B434) acetonide (233), and flunisolide (B1672891) (180). researchgate.netersnet.org It is, however, lower than that of fluticasone (B1203827) propionate (B1217596) (1800) and mometasone (B142194) furoate (2200). ersnet.org The parent prodrug, this compound, has a relatively low affinity (53) in comparison to these other corticosteroids. researchgate.netersnet.org
| Compound | Relative Receptor Affinity (RRA) |
|---|---|
| Cortisol | 10 |
| This compound | 53 |
| Dexamethasone | 100 |
| Flunisolide | 180 |
| Triamcinolone Acetonide | 233 |
| Budesonide | 935 |
| Beclometasone 17-Monopropionate | 1345 |
| Fluticasone Propionate | 1800 |
| Mometasone Furoate | 2200 |
Glucocorticoid Receptor Activation and Nuclear Translocation Mechanisms
The biological actions of corticosteroids are mediated through the activation of specific cytoplasmic glucocorticoid receptors. atsjournals.org The process involves several key steps following the binding of the ligand to the receptor.
Upon binding of a ligand, such as beclometasone 17-monopropionate, the glucocorticoid receptor undergoes a conformational change. nih.gov This change facilitates the dissociation of the receptor from a complex of chaperone proteins, including heat shock protein 90 (hsp90). binasss.sa.crnih.gov Following this dissociation, the activated ligand-receptor complexes form homodimers. drugbank.comnih.govservice.gov.uk This dimerization is a critical step for the receptor's subsequent actions and is considered essential for inducing many of its anti-inflammatory effects. binasss.sa.crresearchgate.net
Once dimerized, the glucocorticoid receptor-ligand complex actively translocates from the cytoplasm into the cell nucleus. drugbank.comnih.govbinasss.sa.crmdpi.com This nuclear import is a rapid process; studies have demonstrated significant GR nuclear translocation in human airway cells just 60 minutes after the inhalation of this compound. atsjournals.orgelsevierpure.comnih.gov Inside the nucleus, the GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. drugbank.comnih.govatsjournals.org This binding event allows the receptor to regulate the transcription of these genes, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory factors. drugbank.comnih.gov
Modulation of Glucocorticoid Receptor Phosphorylation
The glucocorticoid receptor is a phosphoprotein, and its phosphorylation status is a key determinant of its function, influencing ligand binding, nuclear translocation, DNA binding, and transcriptional activity. plos.orgnih.gov The GR possesses multiple phosphorylation sites, primarily serine residues, including Ser203, Ser211, and Ser226. plos.org Alterations in the phosphorylation of these sites can modulate the receptor's activity; for example, phosphorylation at Ser211 generally enhances transcriptional activity, whereas phosphorylation at Ser226 can be inhibitory. nih.gov
Gene Expression Regulation via Glucocorticoid Receptor Signaling
Upon binding to its active metabolite, 17-BMP, the glucocorticoid receptor undergoes a conformational change, dimerizes, and translocates into the cell nucleus. drugbank.com Once in the nucleus, the activated receptor complex modulates the expression of a wide array of genes through two primary mechanisms: transactivation and transrepression. wikipedia.org
Upregulation of Anti-inflammatory Protein Expression (Transactivation)
Transactivation is the process by which the GR complex directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby increasing their transcription. drugbank.complos.org This mechanism is responsible for the synthesis of various anti-inflammatory proteins. Beclometasone, through 17-BMP, has been shown to induce the expression of several key anti-inflammatory and regulatory proteins. plos.org
Table 1: Examples of Anti-inflammatory/Regulatory Genes Induced by this compound
| Gene Product | Function |
|---|---|
| Lipocortin-1 (Annexin A1) | A phospholipid-binding protein that inhibits phospholipase A2, a key enzyme in the inflammatory cascade. researchgate.net |
| Glucocorticoid-Induced Leucine Zipper (GILZ) | Represses the pro-inflammatory transcription factors NF-κB and AP-1. plos.orgnih.gov |
| FK506-Binding Protein 51 (FKBP51) | Acts in a negative feedback loop to regulate GR sensitivity. plos.orgnih.gov |
| Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1/DUSP1) | Deactivates MAPKs, which are crucial signaling molecules in inflammatory pathways. plos.orgfrontiersin.org |
Research has demonstrated that beclometasone treatment significantly induces the expression of lipocortin-1. researchgate.net Likewise, its active metabolite, 17-BMP, effectively causes the transactivation of the genes for GILZ and FKBP51. plos.org
Repression of Proinflammatory Protein Expression (Transrepression)
Transrepression is a key mechanism for the anti-inflammatory effects of corticosteroids. plos.orgnih.gov It does not typically involve the direct binding of the GR to DNA. Instead, the activated GR monomer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), inhibiting their ability to promote the transcription of inflammatory genes. nih.govnih.govki.se This interference can occur through various means, including blocking the recruitment of necessary co-activators. researchgate.net
This compound and its metabolite have been shown to effectively suppress the expression and release of a wide range of pro-inflammatory proteins.
Table 2: Pro-inflammatory Proteins Repressed by this compound
| Protein/Gene | Function |
|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | A central cytokine in systemic inflammation. plos.orgresearchgate.net |
| Interleukin-1 beta (IL-1β) | A potent pro-inflammatory cytokine. researchgate.net |
| Interleukin-6 (IL-6) | A cytokine involved in both acute and chronic inflammation. plos.org |
| Interleukin-8 (IL-8 / CXCL8) | A chemokine responsible for neutrophil recruitment. plos.orgresearchgate.net |
| Prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2) | An enzyme responsible for the synthesis of prostaglandins (B1171923), which are inflammatory mediators. researchgate.net |
Studies confirm that 17-BMP significantly reduces the release of TNF-α, IL-6, and CXCL8 in a concentration-dependent manner. plos.org Furthermore, beclometasone treatment has been observed to markedly decrease the gene expression of IL-1β, TNF-α, and IL-8. researchgate.net
Interactions with Glucocorticoid Response Elements (GREs)
The interaction of the activated GR with GREs is the foundation of the transactivation mechanism. pharmacologyeducation.org After the 17-BMP metabolite binds to the GR, the resulting complex dimerizes and translocates to the nucleus. drugbank.com These GR dimers then recognize and bind to specific GRE sequences located in the regulatory regions of glucocorticoid-responsive genes. drugbank.com This binding event typically initiates the recruitment of co-activator proteins and the general transcription machinery, leading to an increase in the rate of gene transcription for anti-inflammatory proteins like MKP-1. plos.org
Induction of Specific Gene Products (e.g., Mitogen-Activated Protein Kinase Phosphatase 1, Secretory Leuko-Proteinase Inhibitor)
Beyond the general upregulation of anti-inflammatory proteins, beclometasone's therapeutic effect is mediated by the induction of highly specific gene products that serve to resolve inflammation.
Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1/DUSP1): The induction of MKP-1 is a critical anti-inflammatory mechanism for glucocorticoids. plos.orgfrontiersin.org MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates members of the MAPK family, including p38, JNK, and ERK. frontiersin.org These kinases are central to signaling cascades that lead to the production of numerous inflammatory mediators. By increasing the expression of MKP-1, glucocorticoids effectively shut down these pro-inflammatory pathways. frontiersin.orgnih.gov The gene for MKP-1 is a direct target of the GR, containing a functional GRE that the activated receptor binds to, initiating its transcription. plos.org
Secretory Leuko-Proteinase Inhibitor (SLPI): SLPI is a non-glycosylated protein found in various mucosal secretions that functions as a potent inhibitor of serine proteases, such as neutrophil elastase. nih.govwikipedia.org By neutralizing these proteases, SLPI protects host tissues from damage during inflammation. wikipedia.orgnih.gov It also possesses immunomodulatory and antimicrobial properties. mdpi.com While SLPI is a crucial component of the anti-inflammatory shield in mucosal tissues, its induction is primarily driven by pro-inflammatory cytokines like TNF-α and IL-1β, suggesting it may be part of a negative feedback response during inflammation. nih.gov Direct induction of SLPI expression by this compound is not clearly established in the available research.
Cellular Signaling Pathway Modulation
The anti-inflammatory effects of this compound are realized through the significant modulation of intracellular signaling pathways. This is achieved both through the repression of pro-inflammatory pathways and the activation of anti-inflammatory ones.
The primary mechanism of pathway modulation is the inhibition of the NF-κB and AP-1 signaling pathways. nih.govnih.gov As detailed in the transrepression section, the activated GR directly interferes with these key transcription factors, preventing them from driving the inflammatory response. ki.se
A second major point of intervention is the MAPK signaling pathway. As described above, beclometasone induces the expression of MKP-1/DUSP1. plos.org This phosphatase then deactivates p38 MAPK, JNK, and ERK, which are upstream kinases that, when active, phosphorylate and activate transcription factors and other proteins that promote inflammation. frontiersin.orgnih.gov The inhibition of the p38 MAPK and JNK pathways is a significant downstream consequence of beclometasone's action. frontiersin.org
Finally, there is evidence of interaction with other signaling pathways, particularly in combination therapies. For instance, the activation of the intracellular GR by beclometasone can act synergistically with agents that activate the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, such as β2-agonists, to enhance therapeutic effects. nih.gov
Complementary and Synergistic Effects with β2-Adrenergic Agonists at Molecular and Receptor Levels
The combination of this compound with β2-adrenergic agonists, such as formoterol (B127741), demonstrates synergistic effects in the management of respiratory diseases. This synergy is not merely additive but stems from intricate molecular interactions that enhance the therapeutic actions of both drug classes. nih.govnih.gov
At the molecular level, corticosteroids like this compound can increase the expression of β2-adrenergic receptors by promoting their gene transcription. nih.govservice.gov.ukomicsonline.org This leads to a greater number of receptors available for stimulation by β2-agonists, thereby amplifying their bronchodilatory effects. Conversely, β2-agonists can potentiate the anti-inflammatory actions of corticosteroids. nih.govomicsonline.org One proposed mechanism for this is the ability of β2-agonists to increase the nuclear localization of glucocorticoid receptors, thus enhancing their capacity to modulate gene expression. nih.govservice.gov.uk
Furthermore, ex vivo studies on human airways have revealed that the synergistic relaxation effect of a beclometasone and formoterol combination is associated with the activation of intracellular glucocorticoid receptors and the Gsα subunit G-protein of β2-adrenoceptors. nih.govkcl.ac.uk This dual activation leads to the modulation of the cyclic AMP-dependent protein kinase A (PKA) pathway, a key signaling cascade in smooth muscle relaxation. nih.govkcl.ac.uk There is also evidence to suggest a direct synergistic action of both drugs on the release of inflammatory mediators, resulting in a more pronounced anti-inflammatory effect. nih.govservice.gov.uk
Impact on β2-Receptor Density and Receptor-Gs Coupling Efficiency
While the synergistic effects with β2-agonists are well-documented, the direct impact of this compound on β2-receptor function as a standalone mechanism for its anti-asthmatic effects is less clear. Some clinical studies have suggested that the therapeutic benefits of inhaled this compound are not primarily due to a direct modulation of β2-receptor function in the airways. nih.gov In a study involving patients with bronchial asthma, treatment with this compound did not affect the dose-dependent increase in FEV1 in response to a β2-adrenergic agonist, indicating no significant change in receptor function. nih.gov
However, as mentioned in the previous section, a key component of the synergistic interaction between corticosteroids and β2-agonists is the upregulation of β2-receptor expression by corticosteroids. nih.govservice.gov.ukomicsonline.org This increase in receptor density would inherently enhance the efficiency of receptor-Gs protein coupling upon agonist binding, leading to a more robust downstream signaling cascade and a greater physiological response. Therefore, while this compound may not directly alter the intrinsic function of individual β2-receptors, its ability to increase their numbers is a critical factor in the enhanced efficacy observed when co-administered with β2-agonists.
Mechanisms of Inhibition of Inflammatory Mediator Release
A cornerstone of this compound's anti-inflammatory activity is its profound ability to inhibit the release of a wide array of inflammatory mediators. It effectively suppresses the release of histamine, eicosanoids, leukotrienes, and various cytokines from inflammatory cells such as mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils. drugbank.com
The primary mechanism underlying this inhibition is the modulation of gene expression following the activation of the glucocorticoid receptor. Activated GR can interfere with the signaling pathways of pro-inflammatory transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). This transrepression mechanism involves the recruitment of histone deacetylase-2 (HDAC2) to the activated inflammatory gene complex, which reverses the histone acetylation associated with gene transcription, thereby "switching off" the expression of inflammatory genes.
Furthermore, this compound can induce the transcription of genes that code for anti-inflammatory proteins. These include lipocortin-1 (annexin A1), which inhibits the activity of phospholipase A2 and consequently the production of prostaglandins and leukotrienes, and interleukin-10 (IL-10), an anti-inflammatory cytokine.
Effects on Inflammatory Cell Function and Survival in Experimental Models
In experimental models, this compound has been shown to reduce the number of eosinophils in esophageal mucosa, which is a key feature in eosinophilic esophagitis. nih.gov It also leads to a decrease in mast cell counts in inflamed tissues. nih.gov Studies have indicated that this compound can diminish the counts of total eosinophils and lymphocytes in circulation, although the effect may not always be statistically significant at lower doses. nih.gov By inhibiting the production of chemotactic mediators and adhesion molecules, corticosteroids like this compound prevent the recruitment of inflammatory cells into the airways. Moreover, they inhibit the survival of inflammatory cells, including eosinophils, T-lymphocytes, and mast cells, within the airways, thereby reducing the chronic inflammatory state.
In Silico Molecular Docking Studies
In silico molecular docking has emerged as a powerful tool to predict and analyze the binding of ligands to their target receptors at a molecular level. Such studies have provided valuable insights into the interaction of this compound and its derivatives with the glucocorticoid receptor.
Prediction of Favorable Binding Interactions with Glucocorticoid Receptor
Molecular docking studies have consistently demonstrated that this compound and its active metabolite, beclometasone-17-monopropionate (17-BMP), exhibit favorable binding interactions with the ligand-binding domain of the glucocorticoid receptor. researchgate.net this compound itself has a weaker binding affinity for the GR and is considered a prodrug that is rapidly converted to the more active 17-BMP. service.gov.ukdrugbank.com The binding affinity of 17-BMP for the human glucocorticoid receptor is approximately 13 times that of dexamethasone. drugbank.com
These favorable interactions are crucial for the activation of the receptor and the subsequent downstream signaling events that lead to the anti-inflammatory effects of the drug. The specific interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues within the receptor's binding pocket.
Computational Analysis of Binding Affinity of Derivatives
Computational analyses have been employed to investigate the binding affinities of various derivatives of beclometasone and related glucocorticoids to the glucocorticoid receptor. researchgate.net These studies help in understanding the structure-activity relationships and in the design of new derivatives with potentially improved therapeutic profiles.
For instance, a study involving the molecular docking of betamethasone (B1666872) dipropionate and its biotransformed derivatives with the glucocorticoid receptor (PDB ID: 1M2Z) revealed a range of binding affinities. The binding energies, calculated in kcal/mol, provide a quantitative measure of the stability of the ligand-receptor complex, with more negative values indicating a stronger binding affinity. scienceopen.comresearchgate.net
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Betamethasone dipropionate | -12.53 |
| Sananone dipropionate | -11.84 |
| Sananone propionate | -10.11 |
| Sananone | -10.43 |
This interactive table presents the computationally predicted binding affinities of betamethasone dipropionate and its derivatives to the glucocorticoid receptor. Clicking on the table headers allows for sorting of the data.
These computational findings underscore the strong interaction between these glucocorticoids and their receptor, providing a molecular basis for their potent anti-inflammatory activity. scienceopen.comresearchgate.net
Metabolic Pathways and Biotransformation Studies
Prodrug Activation and Esterase-Mediated Hydrolysis
The primary activation pathway for beclometasone dipropionate involves rapid and extensive hydrolysis mediated by esterase enzymes. This process converts the parent compound into its active form and other metabolites.
This compound is administered as a prodrug and requires the cleavage of its C-21 ester by esterase enzymes to become pharmacologically active. nih.gov This enzymatic hydrolysis leads to the formation of its major and most potent metabolite, beclometasone 17-monopropionate (17-BMP). drugbank.com The conversion to 17-BMP is a crucial activation step, as this metabolite exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent drug, BDP. drugbank.com In fact, 17-BMP has been shown to have a binding affinity approximately 25 times greater than that of this compound itself. drugbank.com This rapid conversion ensures that the anti-inflammatory effects are localized at the site of administration, such as the lungs.
In addition to the primary active metabolite, the hydrolysis of this compound also yields other minor metabolites. These include beclometasone 21-monopropionate (21-BMP) and beclometasone (BOH). drugbank.comnih.gov Both of these metabolites are considered to have very low binding affinity for the glucocorticoid receptor and are thus pharmacologically less active than 17-BMP. nih.govnih.gov The formation of these metabolites represents a pathway for the inactivation and subsequent clearance of the drug. Studies have shown that over time, the active metabolite 17-BMP is further metabolized, with beclometasone becoming the major metabolite detected after 24 hours in some in vitro systems. nih.gov
| Metabolite | Abbreviation | Pharmacological Activity |
|---|---|---|
| Beclometasone 17-Monopropionate | 17-BMP | Major active metabolite |
| Beclometasone 21-Monopropionate | 21-BMP | Minor metabolite with low activity |
| Beclometasone | BOH | Inactive metabolite |
The metabolic activation of this compound is highly dependent on the presence of esterase enzymes in various tissues. The lungs, being a primary site of administration for respiratory conditions, exhibit significant esterase activity, allowing for the local conversion of BDP to the active 17-BMP. researchgate.net This localized activation is a key feature of inhaled corticosteroids, maximizing therapeutic effects within the airways while minimizing systemic exposure. In addition to the lungs, esterase-dependent metabolism also occurs in the liver. semanticscholar.orgnih.govresearchgate.net Both lung and liver cells have been shown to produce the esterase-dependent metabolites 17-BMP, 21-BMP, and BOH. nih.govnih.gov
Cytochrome P450 (CYP) Enzyme Involvement in Biotransformation
Beyond the initial esterase-mediated activation, this compound and its metabolites undergo further biotransformation by cytochrome P450 (CYP) enzymes, primarily leading to their inactivation and facilitating their elimination from the body.
The CYP3A subfamily of enzymes plays a significant role in the metabolism of BDP. In vitro studies have demonstrated that CYP3A4 and CYP3A5 are capable of metabolizing BDP into inactive metabolites. nih.govsemanticscholar.orgnih.govresearchgate.net These enzymes contribute to the clearance of the drug, and variations in their expression or function in the lung and liver could potentially influence the disposition of BDP in humans. nih.govsemanticscholar.orgnih.govresearchgate.net It has been shown that CYP3A4 and CYP3A5 metabolize BDP at similar rates. nih.govnih.gov In contrast, CYP3A7, which is predominantly expressed in the fetal liver, does not appear to be involved in the metabolism of this compound. nih.govnih.gov
The biotransformation of this compound by CYP3A4 and CYP3A5 enzymes proceeds through hydroxylation and dehydrogenation pathways. nih.govsemanticscholar.orgnih.gov These metabolic reactions result in the formation of several inactive metabolites. Research has identified hydroxylated and dehydrogenated metabolites produced by these enzymes. nih.govnih.gov Interestingly, there appears to be tissue-specific differences in these pathways; liver cells are capable of producing both hydroxylated and dehydrogenated metabolites, whereas lung cells primarily produce the dehydrogenated metabolite. nih.govsemanticscholar.orgnih.govresearchgate.net A novel metabolite has also been characterized that is formed through the combined action of esterase-mediated hydrolysis and CYP3A4-mediated hydroxylation. nih.govnih.gov
| CYP Enzyme | Metabolic Pathway | Metabolite Activity | Tissue Location |
|---|---|---|---|
| CYP3A4 | Hydroxylation, Dehydrogenation | Inactive | Liver, Lung |
| CYP3A5 | Hydroxylation, Dehydrogenation | Inactive | Liver, Lung |
| CYP3A7 | No significant metabolism | N/A | Fetal Liver |
Glucocorticoid-Induced CYP3A Enzyme Expression
Glucocorticoids, including this compound, can induce the expression of CYP3A enzymes. nih.gov In lung cells, treatment with glucocorticoids has been shown to induce the expression of CYP3A5 mRNA. utah.edu This induction is mediated by the active metabolite, beclometasone-17-monopropionate (B-17-MP), presumably through the glucocorticoid receptor (GR). nih.govutah.edu
In liver cells, the induction of CYP3A enzymes by glucocorticoids occurs through a different pathway, primarily involving the pregnane X receptor (PXR), which is not expressed in lung cells. nih.gov Studies using DPX2 liver cells have shown that BDP can induce the expression of CYP3A4, CYP3A5, and CYP3A7 mRNA, particularly when esterase activity is inhibited. nih.gov This suggests that the parent compound, BDP, is responsible for PXR activation and subsequent CYP3A induction in the liver. nih.gov
In Vitro Metabolic Investigations
Utilization of Human Lung Precision-Cut Tissue Slices
Precision-cut lung slices (PCLS) serve as a valuable ex vivo model for studying the metabolism of inhaled corticosteroids as they maintain the structural and functional integrity of the lung tissue. nih.govanabios.com Studies using human PCLS have demonstrated that this compound is rapidly hydrolyzed to its pharmacologically active metabolite, beclometasone-17-monopropionate (B-17-MP), and subsequently to the inactive beclometasone (BOH). nih.govresearchgate.net
In these studies, the majority of BDP was converted to inactive polar metabolites. nih.govresearchgate.net The formation of fatty acid conjugates with B-17-MP and/or BOH has also been confirmed in this model system. nih.govresearchgate.net When compared to other inhaled corticosteroids, BDP showed the smallest amount of drug-related material remaining in the lung tissue after 24 hours, indicating extensive metabolism. nih.gov
Metabolic Profiling in Cellular Models (e.g., A549 Lung Cells, DPX2 Liver Cells)
Cellular models, such as the human lung adenocarcinoma cell line A549 and the human hepatoma cell line DPX2, have been instrumental in elucidating the metabolic pathways of this compound. nih.gov
In A549 lung cells, BDP is metabolized by both esterases and CYP3A enzymes. nih.gov These cells primarily express CYP3A5 mRNA, which is induced by BDP treatment. nih.gov The main CYP3A-mediated metabolite produced in A549 cells is a dehydrogenated product. nih.govutah.edu
DPX2 liver cells, on the other hand, express CYP3A4, CYP3A5, and CYP3A7 mRNA, all of which are induced by BDP in the presence of esterase inhibitors. nih.gov In these liver cells, BDP is metabolized to both hydroxylated and dehydrogenated products by CYP3A enzymes. nih.govnih.gov
The following table summarizes the key metabolites of this compound identified in these cellular models:
| Metabolite ID | Name | Formation Pathway | Detected in |
| [M1] | Beclometasone-17-monopropionate | Esterase-mediated hydrolysis | A549 and DPX2 cells |
| [M2] | Beclometasone-21-monopropionate | Esterase-mediated hydrolysis | A549 and DPX2 cells |
| [M3] | Beclometasone | Esterase-mediated hydrolysis | A549 and DPX2 cells |
| [M4] | Hydroxylated BDP | CYP3A4-mediated hydroxylation | DPX2 cells |
| [M5] | Dehydrogenated BDP | CYP3A4/CYP3A5-mediated dehydrogenation | A549 and DPX2 cells |
| [M6] | Hydroxylated and hydrolyzed BDP | Combined esterase and CYP3A4 action | DPX2 cells |
Data sourced from Roberts et al., 2013. nih.gov
Characterization of Fatty Acid Conjugate Formation
This compound's active metabolite, B-17-MP, can undergo conjugation with fatty acids, forming lipophilic esters. nih.govresearchgate.net This process has been observed in human lung tissue. nih.gov While the formation of these fatty acid esters is a confirmed metabolic pathway, the extent is notably less for B-17-MP compared to other corticosteroids like budesonide (B1683875). nih.govresearchgate.net One study reported an approximately 10-fold lower formation of fatty acid esters from B-17-MP (and/or BOH) compared to budesonide. nih.govresearchgate.net
More recent research has explored the synthesis of stearic acid-beclometasone dipropionate conjugates (SA-BDP) as a strategy to enhance the lipophilicity of the drug. mdpi.comchemrxiv.org This modification is intended to improve the drug's interaction with lipid-based nanoparticle delivery systems. mdpi.com
Elimination Pathways of this compound and its Metabolites
The primary route of elimination for this compound and its metabolites is through the feces. drugbank.comservice.gov.uk Regardless of the administration route, the majority of the drug and its metabolic products are excreted via this pathway, mainly as polar metabolites. fda.govservice.gov.uk A smaller portion, typically less than 10-15% of an administered dose, is excreted in the urine as both free and conjugated metabolites. medicines.org.ukfda.govdrugbank.com The renal clearance of this compound and its metabolites is considered negligible. fda.govservice.gov.uk
The terminal elimination half-life of this compound is short, approximately 0.5 hours following intravenous administration. drugbank.comservice.gov.uk Its active metabolite, beclometasone-17-monopropionate, has a longer terminal elimination half-life of 2.7 hours. drugbank.comservice.gov.uk
| Compound | Elimination Half-Life (Intravenous) |
| This compound | 0.5 hours |
| Beclometasone-17-monopropionate | 2.7 hours |
Data sourced from DrugBank Online and the UK Government. drugbank.comservice.gov.uk
Predominant Fecal Excretion of Polar Metabolites
Regardless of the administration route, the primary pathway for the elimination of this compound and its derivatives is through fecal excretion. drugbank.com This route is responsible for clearing the majority of the drug and its metabolites from the body, which are primarily in the form of polar metabolites. service.gov.uk Studies have shown that a significant portion of BDP is converted to inactive polar metabolites, which are then eliminated. nih.gov
Research involving the microbial biotransformation of BDP by Aspergillus niger has provided a model for mammalian metabolism, identifying several key metabolites. usp.brscielo.brresearchgate.net This process yielded four main compounds: the active beclometasone 17-monopropionate, the less active beclometasone 21-monopropionate, the inactive beclometasone, and an epoxy derivative. usp.brscielo.br This highlights the transformation of BDP into more polar compounds prior to excretion.
Table 1: Key Metabolites of this compound
| Metabolite Name | Abbreviation | Pharmacological Activity |
|---|---|---|
| Beclometasone-17-monopropionate | 17-BMP | Active |
| Beclometasone-21-monopropionate | 21-BMP | Less Active |
| Beclometasone | BOH | Inactive |
Renal Excretion Characteristics
The renal excretion of this compound and its metabolites is considered a minor elimination pathway. service.gov.uk Studies have consistently shown that less than 10% of the administered drug and its subsequent metabolites are excreted through the urine. drugbank.com This negligible amount underscores the primary role of fecal elimination.
While the quantities are small, the urinary concentrations of BDP and its main metabolites, 17-BMP and BOH, can be measured. nih.gov Such measurements are primarily utilized in pharmacokinetic studies to assess the relative systemic and lung bioavailability of inhaled BDP formulations rather than as a measure of a significant clearance pathway. nih.govnih.gov For instance, the cumulative urinary excretion over 24 hours reflects the total systemic absorption from both the gastrointestinal tract and the lungs. nih.gov
Table 2: Excretion Profile of this compound
| Excretion Route | Percentage of Excreted Drug and Metabolites | Primary Metabolite Form |
|---|---|---|
| Fecal | > 90% | Polar Metabolites |
Advanced Analytical Methodologies for Beclometasone Dipropionate and Metabolites
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of BDP. Reverse-Phase HPLC (RP-HPLC) is the most common mode employed due to its suitability for separating moderately polar to nonpolar compounds like BDP.
The development of RP-HPLC methods for beclometasone dipropionate involves a systematic approach to select the appropriate stationary phase, mobile phase, and detection wavelength to achieve adequate separation and quantification. A typical RP-HPLC method utilizes a C18 column as the stationary phase. scielo.brscielo.br The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile (B52724), and an aqueous component, which may be water or a buffer solution like ammonium (B1175870) acetate (B1210297). scielo.brsemanticscholar.orgajpaonline.com
Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. scielo.brsemanticscholar.org Key validation parameters include specificity, linearity, accuracy, precision, and robustness. scielo.br Linearity is typically established over a concentration range relevant to the dosage form, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship between concentration and detector response. scielo.brscielo.brsemanticscholar.org Accuracy is often assessed through recovery studies, with results between 98.03% and 100.35% demonstrating the method's accuracy. scielo.brscielo.br Precision is evaluated by determining the relative standard deviation (RSD), which should be lower than 2.0%. scielo.brscielo.br
For example, one validated method for BDP in nanocapsule suspensions used a RP C18 column with a mobile phase of methanol and water (85:15 v/v) at a flow rate of 1.0 mL/min and UV detection at 254 nm. scielo.brscielo.br The calibration curve was linear in the 5.0-25.0 µg/mL range. scielo.brscielo.br Another method for the simultaneous estimation of BDP and clotrimazole used a Hi Q Sil C18 column with a mobile phase of 1 mM ammonium acetate buffer and acetonitrile (10:90 v/v). semanticscholar.org
Interactive Table: Examples of Validated RP-HPLC Methods for this compound
| Parameter | Method 1 (BDP in Nanocapsules) scielo.brscielo.br | Method 2 (BDP and Clotrimazole) semanticscholar.org | Method 3 (BDP and Formoterol) ajpaonline.com |
| Stationary Phase | RP C18 (250 mm x 4.60 mm, 5 µm) | Hi Q Sil C18 (250 x 4.6 mm, 5 μm) | ODS Hypersil C18 (250mm × 4.6mm, 5µm) |
| Mobile Phase | Methanol:Water (85:15 v/v) | 1 mM Ammonium Acetate:Acetonitrile (10:90 v/v) | Ammonium Acetate Buffer:Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 254 nm | 223 nm | 218 nm |
| Linearity Range | 5.0-25.0 µg/mL | 10-60 µg/mL | 30-70 µg/mL |
| Correlation (r²) | > 0.999 | 0.996 | 0.9971 |
| Retention Time | Not Specified | 4.227 ± 0.013 min | 6.04 min |
Stability-indicating methods are crucial for determining the shelf-life of a drug product. These methods must be able to separate the intact drug from its potential degradation products that may form under various stress conditions. scielo.br According to ICH guidelines, stress testing involves exposing the drug substance to conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. scielo.brsemanticscholar.org
A developed stability-indicating RP-HPLC method is validated for its specificity to demonstrate that there is no interference from degradation products or formulation excipients at the retention time of the parent drug. scielo.brscielo.br For instance, a method for BDP in nanocapsules was shown to be specific, with no interference from degradation products formed under acidic, basic, and photolytic conditions. scielo.brscielo.br Similarly, a method for BDP and clotrimazole was developed where the drugs were subjected to forced degradation, and the method was found to be suitable for stability studies. semanticscholar.org The goal is to develop a single method that can resolve the parent compound from all degradation products. scielo.br
An effective stability-indicating HPLC method allows for the simultaneous determination of the parent compound (BDP) and its degradation products in a single analytical run. scielo.brtandfonline.com This is essential for quantifying the extent of degradation and ensuring the quality of the pharmaceutical product. For example, an HPLC method was developed for the simultaneous determination of this compound and its main degradation products, beclometasone monopropionates and beclometasone alcohol. tandfonline.com The practical detection limit for these impurities was 0.02% relative to the parent drug. tandfonline.com
The ability to resolve all degradation products in one run is achieved through careful optimization of the chromatographic conditions. scielo.br This capability is vital for analyzing samples from stability studies of both bulk drugs and finished pharmaceutical formulations. tandfonline.com
Optimization of chromatographic parameters is a critical step in method development to ensure adequate resolution between the analyte of interest and other components, such as impurities, degradation products, or other active ingredients in a combination product. scielo.brsphinxsai.com Key parameters that are adjusted include the mobile phase composition, flow rate, column type, and detection wavelength. scielo.brpharmacyjournal.inddtjournal.net
The choice of organic solvent (e.g., methanol vs. acetonitrile) and its proportion in the mobile phase significantly impacts retention times and peak separation. scielo.brscielo.br For instance, to resolve BDP and its degradation products, various proportions of methanol and water (e.g., 70:30, 85:15, 80:20 v/v) and different flow rates (0.8, 1.0, 1.2 mL/min) were tested to find the optimal conditions. scielo.brscielo.br The final selection of a mobile phase, such as methanol and water (85:15 v/v), is based on achieving symmetrical peaks and good separation. pharmacyjournal.in The detection wavelength is selected to ensure maximum sensitivity for all compounds of interest; 254 nm is a commonly used wavelength for BDP analysis. scielo.brsphinxsai.com
Interactive Table: Optimization of HPLC Parameters
| Parameter | Initial/Tried Conditions | Optimized/Selected Condition | Rationale for Selection |
| Mobile Phase Ratio | Methanol:Water (70:30, 80:20 v/v) scielo.brscielo.br | Methanol:Water (85:15 v/v) scielo.brscielo.br | Achieved best resolution and peak shape for BDP and degradation products. pharmacyjournal.in |
| Flow Rate | 0.8, 1.2 mL/min scielo.brscielo.br | 1.0 mL/min scielo.brscielo.brsphinxsai.com | Provided good resolution and faster elution of compounds. ddtjournal.net |
| Organic Solvent | Acetonitrile | Methanol scielo.brscielo.br | More cost-effective and is the solvent used for sample preparation. scielo.brscielo.br |
| Detection Wavelength | Various | 254 nm scielo.brscielo.brsphinxsai.com | Common wavelength providing good sensitivity for BDP. |
Advanced Spectroscopic and Chromatographic-Mass Spectrometric Techniques
While HPLC with UV detection is widely used, coupling liquid chromatography with mass spectrometry (LC-MS) provides higher selectivity and sensitivity, along with structural information, which is invaluable for identifying unknown impurities and metabolites.
Mass Spectrometry (MS), particularly when coupled with HPLC and using a soft ionization technique like Electrospray Ionization (ESI), is a powerful tool for the structural elucidation of this compound's metabolites and degradation products. researchgate.netrsc.org ESI-MS is effective for analyzing thermally labile and polar compounds. researchgate.net
In studies of BDP degradation, unknown impurities observed during stability testing have been isolated using preparative HPLC and then characterized using ESI-MS. researchgate.net The mass spectral data provide crucial information on the molecular weight of the impurities. Further structural details can be obtained through tandem mass spectrometry (MS/MS), where precursor ions are fragmented to create a characteristic fragmentation pattern. nih.gov By analyzing these fragments, plausible degradation pathways and the mechanisms of impurity formation can be proposed. researchgate.netnih.gov For example, LC-MS/MS methods have been developed for the detection, confirmation, and quantification of BDP and its metabolites (beclometasone 17-monopropionate, beclometasone 21-monopropionate, and beclometasone) in biological samples. nih.govnih.govresearchgate.net The fragmentation paths of the protonated molecular ions ([M+H]+) of BDP and its metabolites were proposed based on collision-induced dissociation (CID) studies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of impurities and metabolites of this compound (BDP). It provides detailed information about the molecular structure, enabling the unequivocal identification of unknown compounds that may arise during synthesis, degradation, or metabolism.
In the characterization of degradation impurities, NMR plays a crucial role. For instance, in a study investigating the degradation of BDP in a cream formulation under accelerated stability conditions, six degradation impurities were observed. After isolation using preparative liquid chromatography, the major impurity was structurally elucidated using ¹H and ¹³C NMR spectroscopy, along with Distortionless Enhancement by Polarization Transfer (DEPT) techniques. This analysis, combined with mass spectrometry data, allowed for the proposal of a plausible degradation pathway. researchgate.net
Another study on the degradation of BDP in human plasma identified three unknown degradation products, designated D-1, D-2, and D-3. The structures of D-2 and D-3 were successfully elucidated using mass spectrometry and ¹H-NMR data. The ¹H-NMR methyl chemical shifts were particularly instrumental in determining the stereochemistry of the epoxide ring formed during degradation. researchgate.net The data revealed that D-2 and D-3 are formed from beclometasone and beclometasone 21-monopropionate, respectively, through the loss of hydrogen chloride and the formation of a 9,11-epoxide. researchgate.net
NMR-based metabolomics has also been employed to assess the effects of inhaled BDP. These studies analyze the metabolic fingerprints in various biological fluids like exhaled breath condensate, sputum, serum, and urine to understand the broader physiological impact of the drug. While not focused on the specific structure of individual metabolites, this approach provides valuable information on the biochemical pathways affected by BDP and its metabolites.
The following table summarizes key NMR data used in the characterization of a major BDP degradation impurity. researchgate.net
| NMR Data | Chemical Shift (ppm) | Assignment |
| ¹H NMR | 6.24 | H-1 |
| 7.21 | H-2 | |
| 6.03 | H-4 | |
| 1.45 | C-18 Me | |
| 0.92 | C-19 Me | |
| ¹³C NMR | 155.8 | C-1 |
| 127.9 | C-2 | |
| 186.5 | C-3 | |
| 121.7 | C-4 | |
| 169.4 | C-5 |
UV Detection and Spectrophotometric Applications in Quantitation
Ultraviolet (UV) detection and spectrophotometry are widely used for the quantitative analysis of this compound in various pharmaceutical formulations due to their simplicity, cost-effectiveness, and reliability. These methods are based on the principle that BDP absorbs UV radiation at a specific wavelength.
Several UV spectrophotometric methods have been developed and validated for the estimation of BDP, both as a single agent and in combination with other drugs. For the simultaneous estimation of BDP and formoterol (B127741) fumarate dihydrate, advanced techniques like the dual wavelength method and first derivative spectroscopy have been shown to increase sensitivity. researchgate.net In one such study, the linearity for BDP was observed in the range of 10-50 µg/mL. researchgate.net
A UV spectrophotometric method using a Quality by Design (QbD) approach was developed for the determination of BDP in a cream dosage form. The study optimized critical method variables and established linearity in the concentration range of 5-25 µg/ml, with correlation coefficients of 0.9992 and 0.9991 at wavelengths of 254 nm and 236.60 nm, respectively, in methanol. nih.gov Another study for the simultaneous estimation of BDP and salbutamol sulphate utilized chemometric-assisted UV-spectrophotometry, with a concentration range of 10.0-60.0 μg/ml for both drugs. neuroquantology.com
The selection of the solvent is a critical parameter in developing a UV spectrophotometric method. Methanol is a commonly used solvent for BDP analysis. The absorption maximum (λmax) for BDP in methanol is typically observed around 238-240 nm. semanticscholar.orgresearchgate.net
The table below presents a summary of parameters from a validated UV spectrophotometric method for BDP quantification. nih.govsemanticscholar.org
| Parameter | Value |
| Wavelength (λmax) | 240 nm semanticscholar.org |
| Linearity Range | 10-30 µg/ml semanticscholar.org |
| Correlation Coefficient (r²) | 0.999 semanticscholar.org |
| Solvent | Methanol nih.gov |
These methods, once validated according to ICH guidelines for parameters such as accuracy, precision, specificity, and linearity, can be effectively employed for routine quality control analysis of BDP in pharmaceutical products. nih.govsemanticscholar.org
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) is a versatile and efficient analytical technique for the quantification of this compound in bulk drug and pharmaceutical dosage forms. It offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.
A stability-indicating HPTLC method has been developed and validated for the determination of BDP in capsule dosage form. The chromatographic separation was achieved using a mobile phase of Ethyl acetate: Toluene: Formic acid (4:6:0.2 v/v/v) with UV detection at 252 nm. The method demonstrated good linearity over a concentration range of 200-1000 ng/band with a correlation coefficient (r²) greater than 0.9995. researchgate.net The Rf value for BDP was found to be 0.64. researchgate.net
HPTLC has also been used for the simultaneous determination of BDP and other drugs in combination formulations. For instance, a method was developed for the simultaneous estimation of BDP and formoterol fumarate dihydrate in rotacaps. The separation was carried out using a mobile phase of hexane:ethyl acetate:methanol:formic acid (2.0:2.5:2.0:0.2, v/v/v/v) with densitometric measurements at 220 nm. nih.gov Another novel HPTLC method was validated for the simultaneous estimation of BDP and fusidic acid in a cream formulation. researchgate.net
The validation of HPTLC methods is performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netnih.gov
The following table summarizes the key parameters of a validated HPTLC method for the quantification of BDP. researchgate.net
| Parameter | Value |
| Mobile Phase | Ethyl acetate: Toluene: Formic acid (4:6:0.2 v/v/v) |
| Detection Wavelength | 252 nm |
| Rf Value | 0.64 |
| Linearity Range | 200-1000 ng/band |
| Correlation Coefficient (r²) | > 0.9995 |
| Limit of Detection (LOD) | 28.30 ng/band |
| Limit of Quantification (LOQ) | 85.76 ng/band |
Application in Degradation Product Identification and Stability Assessment
Characterization of Unknown Degradation Impurities
The identification and characterization of unknown degradation impurities are critical for ensuring the safety and efficacy of this compound formulations. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
In a study on a BDP cream formulation, six degradation impurities were detected under accelerated stability conditions. These impurities were isolated using preparative liquid chromatography. Subsequent characterization using ESI-MS and NMR (¹H and ¹³C) spectroscopy led to the identification of the major degradation product. researchgate.net This comprehensive approach allowed for the proposal of plausible degradation pathways for BDP in the topical formulation. researchgate.net
Similarly, the degradation of BDP in human plasma was investigated, leading to the identification of known metabolites like beclometasone 17-monopropionate and beclometasone 21-monopropionate, along with three unknown species. The structures of two of these unknown degradation products were elucidated using preparative HPLC for isolation, followed by mass spectrometry and ¹H-NMR for structural confirmation. nih.gov The analysis revealed the formation of 9,11-epoxide derivatives. nih.gov
The process involves enriching the concentration of these low-level impurities, often by mimicking thermal degradation conditions, to obtain sufficient quantities for spectroscopic analysis. researchgate.net
Forced Degradation Studies under Stress Conditions (e.g., Acidic, Basic, Photolytic)
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
One study subjected BDP to forced degradation under different conditions and found that the drug degraded more in oxidative (28.89%) and alkaline (26.39%) conditions compared to acidic conditions (13.42%). No degradation was observed under thermal stress in this particular study. A stability-indicating HPTLC method was developed that could successfully separate the drug from its degradation products formed under acid and alkali hydrolysis, photolysis, and thermal degradation. neuroquantology.com The percentage of degradation under various conditions was calculated. For example, after 6 hours of acid hydrolysis (0.1 M HCl), the degradation was 40.98%, while under basic hydrolysis (0.1M NaOH) for the same duration, it was 35.0%. neuroquantology.com
Another study on a BDP respirator suspension formulation also involved forced degradation studies, including acid and basic hydrolysis, and oxidative, thermal, and photolytic degradation, to validate a UPLC method. zenodo.org The results from these studies help in identifying the potential degradation products and pathways. For instance, the principal degradation products of BDP are often its monopropionate esters and beclometasone alcohol. tandfonline.com
The table below summarizes the percentage of BDP degradation under different forced degradation conditions as reported in a study. neuroquantology.com
| Stress Condition | Time (Hrs) | % Degradation |
| Acid Hydrolysis (0.1 M HCl) | 6 | 40.98% |
| Base Hydrolysis (0.1 M NaOH) | 6 | 35.0% |
| Neutral (H₂O) | 12 | 59.03% |
| Oxidation (3% H₂O₂) | 6 | 46.42% |
| Thermal Degradation | 24 | 53.60% |
| Photolytic | 6 | 41.13% |
Evaluation of Compound Stability in Research Formulations
The stability of this compound in various research formulations is a critical aspect of its development. Stability studies are conducted to determine the shelf-life and appropriate storage conditions for the final product.
The stability of BDP in nanoemulsion formulations has been investigated. In one study, a nanoemulsion containing BDP was prepared and its stability was assessed over a period of 3 months according to ICH guidelines. The study found that the physical and chemical stability of BDP was enhanced in the nanoemulsion formulation, with a projected shelf life of 1.83 years at room temperature. researchgate.net
Another study focused on the stability of oral liquid forms of BDP prepared in a hospital pharmacy. Three different formulations were stored in plastic bottles for 8 weeks under two conditions: 25°C in bright light and 4°C in darkness. The BDP content was assayed using a validated HPLC method. The results showed that the remaining BDP content was greater than 90% of the initial content in almost all samples, indicating good stability in these formulations for the studied period. researchgate.netbmj.com Interestingly, the typical degradation products were hardly detected, suggesting that the formulations were stable under the tested conditions. bmj.com
The stability of BDP in nanocapsule suspensions has also been evaluated. A stability-indicating RP-HPLC method was used to assay the drug content. The specificity of the method was confirmed by the absence of interference from degradation products derived from acid, basic, and photolytic stress conditions. scielo.br These studies are crucial for ensuring that the formulation delivers the correct amount of active ingredient throughout its shelf life.
Bioanalytical Method Development for Preclinical and In Vitro Sample Analysis
The development of robust and sensitive bioanalytical methods is fundamental for the quantitative analysis of this compound (BDP) and its metabolites in preclinical and in vitro studies. These assays are crucial for understanding the pharmacokinetics, metabolism, and disposition of the drug in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high selectivity, sensitivity, and speed.
Sample Preparation Strategies
Effective sample preparation is a critical step to remove endogenous interferences from biological matrices and to concentrate the analytes of interest. The choice of technique depends on the specific matrix and the physicochemical properties of the analytes. For plasma and tissue homogenates, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed.
One study detailing the simultaneous quantification of BDP and its active metabolite, beclometasone 17-monopropionate (17-BMP), in rat plasma and various tissues utilized SPE for plasma samples and LLE for tissue samples (lung, liver, and kidney) nih.gov. Another method developed for equine plasma and urine also employed LLE with methyl tert-butyl ether nih.govresearchgate.net. In contrast, for in vitro metabolism studies using human liver microsomes, a combination of protein precipitation with methanol followed by SPE was used to clean up the samples before LC-MS/MS analysis nih.gov. A simpler protein precipitation technique was also evaluated, but SPE was found to provide better recovery and reproducibility for the analysis of BDP in human plasma shimadzu.com.
Chromatographic and Mass Spectrometric Conditions
The chromatographic separation of BDP and its metabolites is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems. C8 or C18 columns are frequently used to achieve adequate separation from endogenous components.
For instance, a method for equine plasma and urine utilized a C8 column with a mobile phase gradient consisting of methanol and ammonium formate (B1220265) buffer nih.govresearchgate.net. Another sensitive method for human plasma employed a UHPLC system, which allows for ultra-high speed and high-separation analysis with a simple mobile phase at a minimal gradient flow rate shimadzu.com.
Detection is most commonly performed using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Positive electrospray ionization (ESI+) is generally the preferred ionization source. The selection of precursor and product ion transitions for each analyte and the internal standard ensures high selectivity and minimizes interference from the biological matrix. The choice of mobile phase additives can influence the formation of desired ions; for example, ammonium formate or acetate buffers have been shown to favor the formation of [M+H]+ ions for BDP and its metabolites nih.govresearchgate.net.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| This compound (BDP) | 521.2 | 465.2 | ESI+ | nih.gov |
| Beclometasone 17-Monopropionate (17-BMP) | 465.2 | 447.2 | ESI+ | nih.gov |
| Beclometasone (BOH) | 409.1 | 391.1 | ESI+ | nih.gov |
| Fluticasone (B1203827) Propionate (B1217596) (Internal Standard) | 501.2 | 293.1 | ESI+ | nih.gov |
Method Validation and Performance
Bioanalytical methods must be validated to ensure their reliability and reproducibility. Validation parameters typically include linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effect, often following guidelines from regulatory agencies like the FDA.
A validated LC-MS/MS method for rat plasma and tissues demonstrated a linear range of 0.05 to 5 ng/mL for both BDP and 17-BMP, with an LLOQ of 0.05 ng/mL nih.gov. The within-day and between-day coefficients of variation were less than or equal to 15% at quality control concentrations and less than or equal to 20% at the LLOQ nih.gov. Another highly sensitive method developed for BDP in human plasma achieved an LLOQ of 5.0 pg/mL shimadzu.comshimadzu.com. For the analysis in equine plasma, the detection limits were 13 pg/mL for BDP and its active metabolite 17-BMP nih.govresearchgate.net.
| Parameter | BDP in Human Plasma | BDP in Equine Plasma | 17-BMP in Rat Plasma | Reference |
| Linearity Range | 5.0 - 2000.0 pg/mL | Not specified | 0.05 - 5 ng/mL | nih.govshimadzu.com |
| LLOQ | 5.0 pg/mL | 13 pg/mL | 0.05 ng/mL | nih.govnih.govshimadzu.com |
| Accuracy (%) | 96.99 - 101.89 | Not specified | Not specified | shimadzu.com |
| Precision (% CV) | < 8.23 | Not specified | ≤ 15 | nih.govshimadzu.com |
| Mean Recovery (%) | 60.14 | Not specified | Not specified | shimadzu.com |
In Vitro Metabolism Studies
Bioanalytical methods are also essential for characterizing the metabolic pathways of BDP in in vitro systems. Studies using human lung precision-cut tissue slices have employed HPLC with UV detection to analyze the conversion of BDP to its metabolites. In these experiments, BDP was shown to be hydrolyzed to the pharmacologically active 17-BMP and subsequently to the inactive beclometasone (BOH) nih.govresearchgate.net. At 24 hours, BOH was the major metabolite, accounting for 64.9% of the BDP-related material, while 17-BMP accounted for 26.6% nih.gov. Similarly, in vitro incubations of BDP with recombinant cytochrome P450 3A enzymes and human liver microsomes, followed by LC-MS/MS analysis, have been used to investigate the role of these enzymes in BDP metabolism nih.gov.
Investigative Drug Delivery System Research
Formulation Strategies for Enhanced Pulmonary Delivery Efficiency
Numerous attempts have been made to improve the bioavailability of beclometasone dipropionate in the lungs by modifying its chemical and physical properties. mdpi.com Research has shown that altering properties such as the crystallinity and dissolution rate of this compound-based powders can lead to better therapeutic outcomes. mdpi.com For instance, producing an amorphous form of the drug can lead to very rapid dissolution kinetics, which is a promising characteristic for immediate-release formulations intended for pulmonary delivery. nih.gov this compound is classified as a poorly water-soluble glucocorticosteroid, with a solubility of less than 1 μg/mL. mdpi.com This low solubility can limit its absorption and bioavailability. nih.govharvard.edu To address this, studies have investigated the use of excipients like hydroxypropyl-β-cyclodextrin and ethanol (B145695) to enhance its solubilization. mdpi.com The formation of inclusion complexes with cyclodextrins has been shown to be effective in increasing the solubility of this compound. mdpi.com
The production of this compound nanoparticles has been a significant area of research to improve pulmonary delivery. mdpi.com Techniques such as supercritical fluid technology and nanoprecipitation have yielded promising results. mdpi.com Supercritical assisted atomization (SAA) is one such method that has been used to produce composite particles of this compound and hydroxypropyl-β-cyclodextrin. mdpi.com This technique offers advantages such as high yield and the ability to process thermosensitive materials. mdpi.com Another approach involves a "green route" using subcritical water as a solvent and cold water as an anti-solvent for solvent anti-solvent precipitation to create this compound nanoparticles. harvard.eduresearchgate.net This method has successfully produced nanoparticles smaller than 50 nm. harvard.edu Nanoprecipitation has also been explored to create nanoparticles of low molecular weight poly(L-lactic acid) loaded with this compound. harvard.edu Research has demonstrated that this compound nanoparticles exhibit a high dissolution rate due to their small size and low crystallinity. harvard.edu
Encapsulating this compound within nanostructured polymeric and lipid systems offers advantages such as controlled release and protection of the drug. mdpi.comnih.gov Polymeric nanocapsules have been developed for the pulmonary delivery of this compound using materials like ethyl cellulose (B213188) and poly(ε-caprolactone). nih.gov These nanocapsules have been shown to have average diameters of less than 260 nm, high encapsulation efficiencies of nearly 100%, and the ability to provide prolonged drug release. nih.gov Thermal analysis suggested that the encapsulated this compound is in an amorphous state. nih.gov
Nanostructured lipid carriers (NLCs) are another promising system for pulmonary delivery. bohrium.comresearchgate.net Studies have involved the preparation of this compound-loaded NLCs using ultrasonication, with different solid and liquid lipids. bohrium.com These formulations have been optimized for particle size, entrapment efficiency, and aerosolization performance. bohrium.com Research has shown that NLCs can achieve high entrapment efficiency for this compound and can be effectively nebulized to produce aerosols with a suitable particle size for deep lung delivery. researchgate.netresearchgate.net
| System | Carrier Material(s) | Key Findings |
| Polymeric Nanocapsules | Ethyl cellulose, poly(ε-caprolactone) | Average diameter < 260 nm, encapsulation efficiency ~100%, prolonged drug release. nih.gov |
| Nanostructured Lipid Carriers (NLCs) | Various solid and liquid lipids | High entrapment efficiency, suitable for nebulization and deep lung delivery. bohrium.comresearchgate.net |
| Polymeric Particles | PHEA-g-RhB-g-PLA-g-PEG copolymer | Controlled release profile significantly higher than commercial formulations. nih.gov |
Novel Delivery Technologies and Device Research
Vaping technology, or electronic nicotine (B1678760) delivery systems (ENDS), has been investigated as a potential alternative for delivering this compound. mdpi.comnih.govnih.gov Research has focused on the ability of these devices to deliver an equivalent respirable dose compared to traditional methods like nebulization. mdpi.comnih.gov One study found that a vaping drug delivery system (VDDS) could produce smaller aerosol particles compared to a jet nebulizer (1.56 ± 0.05 µm vs. 2.30 ± 0.19 µm), which is advantageous for deeper lung deposition. mdpi.comnih.gov The mass of the drug in a single 55 mL puff varied from 0.94 to 1.95 µg for e-liquid concentrations ranging from 400 to 1600 µg/mL. mdpi.comnih.gov To achieve a respirable dose equivalent to nebulized this compound under specific experimental conditions, 81 puffs were required. mdpi.comnih.gov Another study confirmed the presence of this compound nanocrystals in the aerosol produced by an electronic cigarette loaded with a nanosuspension of the drug. nih.gov
| Delivery System | Particle Size (MMAD) | Drug Mass per Puff (55 mL) | Puffs for Equivalent Dose (to nebulizer) |
| Vaping Drug Delivery System (VDDS) | 1.56 ± 0.05 µm | 0.94 - 1.95 µg | 81 |
| Jet Nebulizer | 2.30 ± 0.19 µm | N/A | N/A |
Data from a comparative in vitro study. mdpi.comnih.gov
The optimization of particle size is crucial for ensuring that this compound is deposited in the desired regions of the lungs. nih.gov Extrafine particle formulations, typically with a mass median aerodynamic diameter (MMAD) of less than 2 µm, are designed to reach the peripheral lung regions more consistently than larger particles. nih.gov A study on an extrafine combination therapy of this compound, formoterol (B127741) fumarate, and glycopyrronium (B1196793) bromide found that it resulted in high drug deposition throughout the airways, including the peripheral regions. nih.govciplamed.com The deposition patterns were similar in healthy volunteers and patients with asthma, suggesting that the disease state may not significantly impact drug deposition with such formulations. nih.gov
In Vitro Models for Studying Pulmonary Drug Delivery Mechanisms
In the research and development of inhaled therapies, in vitro models that accurately represent the human respiratory tract are indispensable. These models allow for the detailed investigation of drug delivery mechanisms, cellular responses, and metabolic pathways in a controlled environment. For the corticosteroid this compound, cell line models of the airway and alveolar epithelia are crucial for evaluating the efficacy and biocompatibility of new formulations designed for pulmonary delivery.
Utilization of Airway Epithelial Cell Lines (e.g., 16HBE)
The human bronchial epithelial cell line, 16HBE, serves as a key in vitro model representing the central and distal airways. nih.gov This cell line is valued because it retains the differentiated morphology and function of normal airway epithelial cells, making it suitable for studying the functional properties of the bronchial epithelium during inflammation and repair. nih.gov In the context of this compound research, 16HBE cells are primarily used to assess the biocompatibility of novel drug delivery systems and to evaluate the drug's anti-inflammatory activity at the bronchial level.
One of the initial requirements for any new inhaled drug formulation is to confirm its safety at the cellular level. mdpi.com Studies involving sustained-release polymeric microparticles loaded with this compound have utilized 16HBE cells to verify biocompatibility. These investigations measure the metabolic activity of the cells after exposure to the drug formulations. Research has shown that this compound, both in its free form and when incorporated into polymeric microparticles or liposomal vesicles, is highly biocompatible with 16HBE cells. nih.govnih.gov Cell viability is consistently reported to be high, often remaining above 90%, even at various concentrations, indicating that these formulations are not toxic to the bronchial epithelium. nih.govmdpi.comnih.gov
Beyond safety, the 16HBE cell line is instrumental in demonstrating the therapeutic efficacy of this compound formulations. Researchers have used these cells to simulate inflammatory conditions, for instance by exposing them to cigarette smoke extract or lipopolysaccharide (LPS), which trigger the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov Studies have shown that this compound loaded into polymeric particles is more efficient than the free drug in counteracting the release of these cytokines, highlighting the potential of advanced delivery systems to enhance the drug's anti-inflammatory effects in the airways. nih.gov
Table 1: Biocompatibility of this compound Formulations on 16HBE Cells
This table summarizes the findings on the cellular viability of the 16HBE bronchial epithelial cell line following a 24-hour incubation with various formulations of this compound.
| Formulation Type | Drug Carrier | Finding | Reference |
| Free Drug Dispersion | None | Highly biocompatible; cell viability was not lower than 90%. | nih.gov |
| Polymeric Microparticles | PHEA-g-RhB-g-PLA-g-PEG copolymer | Highly biocompatible; cell viability was not lower than 90%. | nih.gov |
| Liposomal Vesicles | Phospholipids | Highly biocompatible; cell viability was around 100%. | mdpi.comnih.gov |
| Hyalurosomes | Phospholipids and Hyaluronic Acid | Nontoxic and suitable for further studies. | nih.gov |
| Mucin-Liposomes/Hyalurosomes | Phospholipids with Mucin | Nontoxic and suitable for further studies. | nih.gov |
Application of Alveolar Cell Models (e.g., A549) in Drug Delivery Studies
The A549 cell line, derived from human alveolar basal epithelial adenocarcinoma, is a widely accepted model for the deep lung, specifically mimicking the characteristics of type II alveolar cells. nih.govcytion.com These cells are crucial for studying the mechanisms of drug delivery, permeability, and metabolism in the alveolar region, which is a primary target for many inhaled corticosteroids. nih.govcytion.comnih.gov
Similar to studies with 16HBE cells, the A549 cell line is first used to confirm the biocompatibility of new this compound formulations. Research on sustained-release powders and other delivery systems has demonstrated that both empty and drug-loaded particles are highly biocompatible with A549 cells, with cell viability remaining above 90%. nih.gov This confirms that these novel formulations are unlikely to cause toxicity in the alveolar region of the lungs.
A key application of the A549 model is in studying the metabolism of this compound. The lungs possess metabolic enzymes, such as cytochrome P450s (CYPs), that can affect the pharmacokinetics of inhaled drugs. nih.govresearchgate.net Studies using A549 cells have shown that this compound is metabolized by CYP3A4 and CYP3A5 enzymes. nih.gov The drug is first hydrolyzed by esterases to its active metabolite, beclomethasone (B1667900) 17-monopropionate (17-BMP), and subsequently to the inactive beclomethasone (BOH). nih.govresearchgate.net The A549 cells can further metabolize this compound into hydroxylated and dehydrogenated products, demonstrating the cell line's utility in mapping the metabolic fate of the drug in the deep lung. nih.gov
Furthermore, A549 cells are used to establish robust permeability models to study the rate of drug transport across the alveolar layer. nih.gov By culturing A549 cells on permeable supports to form a monolayer, researchers can measure the absorptive transport of this compound and its active metabolite, 17-BMP. nih.govscispace.com These studies have shown a linear increase in the amount of drug permeated over time, allowing for the calculation of the drug's apparent permeability. nih.gov This data is critical for predicting in vivo drug absorption from the lungs. nih.gov
Table 2: Research Applications of A549 Cells in this compound Studies
This table outlines the use of the A549 alveolar cell line to investigate different aspects of pulmonary drug delivery for this compound (BDP).
| Research Area | Focus of Study | Key Findings | Reference |
| Biocompatibility | Cellular viability after exposure to BDP-loaded polymeric microparticles. | Formulations were highly biocompatible, with cell viability not falling below 90%. | nih.gov |
| Drug Metabolism | Role of Cytochrome P450 enzymes in BDP metabolism. | BDP is metabolized by CYP3A4 and CYP3A5 to hydroxylated and dehydrogenated metabolites. The dehydrogenated metabolite [M5] was produced by A549 cells. | nih.gov |
| Permeability | Development of an in vitro model to assess absorptive drug transport. | The model showed a linear increase in permeated BDP and its metabolite (17-BMP) over time, allowing for permeability profiling. | nih.gov |
| Anti-inflammatory Efficacy | Effectiveness of BDP formulations in reducing inflammation. | BDP loaded into particles was more efficient than free BDP in counteracting the effects of cigarette smoke and LPS on the release of IL-6 and IL-8. | nih.gov |
Preclinical Toxicological Mechanism Research
Mechanisms of Glucocorticoid Effects in Animal Models
The toxicological profile of beclometasone dipropionate in animal studies is largely an extension of its pharmacological effects as a corticosteroid. Major toxicities observed are typical of this class of compounds and include immunosuppression, metabolic changes, and physiological alterations fda.gov.
Preclinical studies have consistently demonstrated that this compound can induce a range of metabolic and physiological changes in animal models. These effects are characteristic of glucocorticoid action and include:
Body Weight and Growth: A reduction in body weight gain is a common finding in repeat-dose toxicity studies nih.gov. This is a known effect of systemic glucocorticoid exposure, which can be attributed to their catabolic effects on protein metabolism and potential for appetite suppression.
Hepatic Effects: Liver-related changes are prominent in animal models. These include hepatic glycogen (B147801) deposition and fatty liver changes nih.gov. Additionally, increases in liver serum functional enzyme levels have been reported, indicating some level of hepatic stress fda.gov.
Other Physiological Changes: In dogs, signs resembling Cushing's syndrome have been observed nih.gov. Furthermore, elevations in serum potassium have been noted in some animal studies fda.gov.
Table 1: Summary of Metabolic and Physiological Changes in Animal Models
| Finding | Observed Effects | Animal Models |
|---|---|---|
| Body Weight | Reduction in body weight gains | General finding in repeat-dose studies |
| Hepatic System | Glycogen deposition, fatty changes, increased serum enzyme levels | General finding in repeat-dose studies |
| Endocrine-like Effects | Cushingoid syndrome | Dogs |
| Electrolyte Balance | Serum potassium elevation | General finding in animal studies |
As a potent glucocorticoid, this compound exerts significant effects on the immune system. Preclinical investigations have elucidated the mechanisms behind its immunosuppressive properties. The primary findings include:
Immunosuppression: This is a major toxicological finding in animal studies fda.gov. Glucocorticoids are known to suppress the immune system by inhibiting the function of T-lymphocytes and blocking the production of inflammatory mediators wikipedia.org.
Lymphoid Tissue Atrophy: Reductions in the numbers of lymphocytes and the weights of tissues associated with the immune system, such as thymus involution and adrenal atrophy, are consistently observed fda.govnih.gov. This is a direct consequence of the lympholytic effects of glucocorticoids.
Organ-Specific Toxicological Mechanisms in Preclinical Investigations
Systemic exposure to exogenous glucocorticoids like this compound can suppress the HPA axis through a negative feedback mechanism. Preclinical studies have confirmed this effect:
Adrenal Atrophy: A key finding in animal toxicology studies is the occurrence of adrenal atrophy fda.gov. This is a direct consequence of reduced endogenous production of corticosteroids due to the suppressive effect of this compound on the HPA axis. In horses with recurrent airway obstruction, administration of this compound led to a reduction in serum cortisol concentration, with a greater magnitude of adrenal gland suppression at higher doses nih.gov.
This compound has been shown to adversely affect fertility and to be teratogenic in animal models fda.gov.
Fertility Impairment: In rats, this compound was found to cause decreased conception rates at an oral dose of 16 mg/kg/day fda.gov. In dogs, impairment of fertility, evidenced by the inhibition of the estrous cycle, was observed following oral administration at a dose of 0.5 mg/kg/day. However, no such inhibition was seen in dogs after 12 months of exposure via the inhalation route at an estimated daily dose of 0.33 mg/kg fda.gov.
Teratogenic Mechanisms: Like other corticosteroids, this compound has demonstrated teratogenic and embryocidal effects in mice and rabbits fda.gov. Subcutaneous administration at a dose of 0.1 mg/kg in mice and 0.025 mg/kg in rabbits resulted in these effects. The teratogenic effects observed include an increased prevalence of cleft palate in mice and rabbits, an increase in the number of dead fetuses, and retarded ossification nih.gov. In rats, no teratogenicity or embryocidal effects were observed with a combined inhalation and oral dose of up to 10.1 mg/kg fda.gov.
Table 2: Summary of Reproductive and Developmental Toxicity Findings
| Endpoint | Species | Dose and Route | Observed Effect |
|---|---|---|---|
| Fertility | Rat | 16 mg/kg/day (oral) | Decreased conception rates |
| Dog | 0.5 mg/kg/day (oral) | Inhibition of estrous cycle | |
| Teratogenicity/Embryotoxicity | Mouse | 0.1 mg/kg (subcutaneous) | Teratogenic and embryocidal (e.g., cleft palate) |
| Rabbit | 0.025 mg/kg (subcutaneous) | Teratogenic and embryocidal (e.g., cleft palate) | |
| Rat | up to 10.1 mg/kg (inhalation + oral) | No teratogenic or embryocidal effects |
Genotoxicity and Carcinogenicity Assessments in Preclinical Models
Extensive testing has been conducted to evaluate the genotoxic and carcinogenic potential of this compound.
Genotoxicity: this compound has been found to be non-genotoxic. It did not induce gene mutations in bacterial cells or in mammalian Chinese Hamster Ovary (CHO) cells in vitro. Furthermore, no significant clastogenic (chromosome-damaging) effect was observed in cultured CHO cells in vitro or in the mouse micronucleus test in vivo fda.gov.
Carcinogenicity: A long-term carcinogenicity study was conducted in rats. The animals were exposed to this compound for a total of 95 weeks. This included 13 weeks of inhalation doses up to 0.4 mg/kg/day, followed by 82 weeks of combined oral and inhalation doses up to 2.4 mg/kg/day. The results of this study showed no evidence of carcinogenicity at the highest dose tested fda.gov.
Table 3: Summary of Genotoxicity and Carcinogenicity Studies
| Assay Type | Test System | Result |
|---|---|---|
| Gene Mutation | Bacterial cells (in vitro) | Negative |
| Chinese Hamster Ovary (CHO) cells (in vitro) | Negative | |
| Clastogenicity | Cultured CHO cells (in vitro) | Negative |
| Mouse micronucleus test (in vivo) | Negative | |
| Carcinogenicity | Rat (95-week study) | Negative |
Evaluation of Genotoxic Potential
This compound has been evaluated for its potential to induce genetic mutations and chromosomal damage through a series of in vitro and in vivo studies. The collective evidence from these assays indicates that this compound is non-genotoxic.
In vitro assessments were conducted to detect gene mutations in both bacterial and mammalian cells. This compound did not induce gene mutations in these assays. Furthermore, its potential to cause structural chromosome damage (clastogenicity) was examined in cultured Chinese Hamster Ovary (CHO) cells. The results of this assay showed no significant clastogenic effect.
To assess the genotoxic potential in a whole animal system, an in vivo mouse micronucleus test was performed. This test evaluates chromosomal damage in developing red blood cells. Consistent with the in vitro findings, this compound did not produce a significant increase in micronuclei, indicating a lack of clastogenic effect in vivo. who.int
| Assay Type | Test System | Endpoint | Result |
|---|---|---|---|
| Gene Mutation | Bacterial Cells | Gene Mutation | Negative |
| Gene Mutation | Mammalian (CHO) Cells | Gene Mutation | Negative |
| Chromosomal Aberration | Cultured CHO Cells | Clastogenicity | Negative |
| Micronucleus Test | Mouse | Clastogenicity (in vivo) | Negative |
Observations of Carcinogenicity in Animal Studies
The carcinogenic potential of this compound has been investigated in long-term animal studies. A comprehensive carcinogenicity study was conducted in rats to determine if prolonged exposure to the compound would lead to an increased incidence of tumors.
In this study, rats were exposed to this compound for a total of 95 weeks. The administration involved inhalation for the initial 13 weeks at doses up to 0.4 mg/kg/day, followed by a combination of oral and inhalation routes for the remaining 82 weeks, with doses reaching up to 2.4 mg/kg/day. The results of this extensive study provided no evidence of carcinogenicity at the highest dose tested. who.int Based on these findings, this compound is considered non-carcinogenic in rats. who.int
| Species | Duration | Route of Administration | Dose Levels | Finding |
|---|---|---|---|---|
| Rat | 95 weeks | Inhalation and Oral | Up to 2.4 mg/kg/day | No evidence of carcinogenicity |
Environmental Fate and Degradation Studies
Environmental Risk Assessment Methodologies
The environmental risk assessment (ERA) for human medicinal products is a systematic process mandated for new marketing authorizations in the European Union since 2006. europa.eu This process evaluates the potential for adverse effects on the environment arising from the use of a pharmaceutical. The assessment involves a comparison of the predicted exposure of the compound in various environmental compartments with the concentration at which it is not expected to cause harm.
The Predicted Environmental Concentration (PEC) is a calculated estimate of the concentration of a substance that is expected to be found in the environment resulting from its use. wikipedia.orgtaylorandfrancis.com The calculation framework, particularly for surface water (PECSW), is based on a worst-case scenario, often assuming that 100% of the administered dose enters the sewage system without any metabolism by the patient or degradation during wastewater treatment. astrazeneca.com
The PEC is calculated using established models that consider factors such as the total amount of the active pharmaceutical ingredient (API) sold or used in a specific region, the population of that region, and the volume of wastewater produced. astrazeneca.com According to the European Medicines Agency (EMA) guidelines, the PEC calculation is specific to the medicinal product in the application and does not encompass all products containing the same active substance. europa.eu
A critical component of the evaluation framework is the use of an action limit. If the calculated PEC in surface water is at or above a threshold of 0.01 µg/L (10 ng/L), a more detailed Phase II environmental risk assessment is triggered. europa.eu This tiered approach ensures that regulatory efforts are focused on substances with a higher potential for environmental exposure. For beclometasone dipropionate, the ERA focuses on its major active metabolite, B17MP, due to its potential for persistence. southernscientificireland.com
The Predicted No Effect Concentration (PNEC) represents the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. southernscientificireland.comrivm.nl It is a key benchmark against which the PEC is compared to determine the risk quotient (PEC/PNEC ratio). astrazeneca.com A ratio below 1 suggests that the substance is unlikely to pose a significant environmental risk. southernscientificireland.com However, the derivation of a PNEC value is subject to several inherent limitations and uncertainties.
Use of Assessment Factors (AF): PNEC is typically derived by dividing an experimental toxicity value—such as the No Observed Effect Concentration (NOEC) or a 50% effect concentration (EC50)—by an Assessment Factor (AF). southernscientificireland.com This factor, which can range from 10 to 1000 or more, is intended to account for uncertainties such as the extrapolation from laboratory data on a few species to a complex ecosystem, and from short-term to long-term effects. who.inttaylorandfrancis.com The selection of the AF is a major source of uncertainty and can lead to PNEC values that are overly conservative (overprotective). who.int
Data Availability and Quality: The accuracy of a PNEC is highly dependent on the availability of extensive and high-quality ecotoxicological data across different trophic levels (e.g., algae, invertebrates, fish). frontiersin.org For many pharmaceuticals, including corticosteroids, comprehensive chronic toxicity data may be limited. rivm.nl While methods like Species Sensitivity Distribution (SSD) can provide a more robust PNEC, they require a large dataset, which is often not available. southernscientificireland.comfrontiersin.org
Relevance of Endpoints: Standard ecotoxicity tests measure endpoints like mortality, growth, and reproduction. These may not be sensitive enough to detect the effects of substances with specific mechanisms of action, such as the endocrine-disrupting potential of steroid hormones like this compound and its metabolites. frontiersin.orgnih.gov For steroid estrogens, PNEC values can be as low as 0.1 ng/L, reflecting their high potency at very low concentrations. nih.gov
Lack of Harmonization: Different regulatory frameworks may employ different logic and assessment factors in their PNEC derivation, leading to regional variations in the final value for the same compound. nih.gov This complicates the establishment of a universally accepted safe concentration.
Degradation Pathways in Environmental Compartments
This compound (BDP) is a prodrug that undergoes extensive metabolism. The primary degradation pathway involves hydrolysis by esterase enzymes. nih.govnih.gov This process cleaves the propionate (B1217596) ester groups at the C-17 and C-21 positions, leading to the formation of several metabolites. The main active metabolite is beclometasone-17-monopropionate (B17MP), while beclometasone-21-monopropionate (B21MP) and beclometasone (BOH) are considered pharmacologically inactive or significantly less active. nih.govnih.gov Further metabolism of BDP can occur via cytochrome P450 enzymes (specifically CYP3A4 and CYP3A5), which produce presumed inactive clearance metabolites through hydroxylation and dehydrogenation. nih.gov
Biotic degradation involves the transformation of a chemical by living organisms, primarily microorganisms. It is a critical factor in determining the persistence of a pharmaceutical compound in the environment.
Ready biodegradability tests are stringent screening methods designed to determine if a substance can undergo rapid and ultimate degradation in an aerobic environment. According to the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301B, the active metabolite of this compound, B17MP, is not considered to be readily biodegradable. southernscientificireland.com This finding indicates that the compound does not meet the specific criteria for rapid and complete mineralization within the 28-day test period, suggesting a potential for persistence in the environment. southernscientificireland.com
| Parameter | Finding | Guideline | Source |
| Ready Biodegradability of B17MP | Not readily biodegradable | OECD 301B | southernscientificireland.com |
Soil metabolism studies, such as those following OECD Guideline 307, are designed to determine the rate and pathway of degradation of a substance in aerobic and anaerobic soil environments. situbiosciences.comibacon.com These studies typically use radiolabelled compounds to trace the formation of metabolites and the mineralization to carbon dioxide over a period of up to 120 days. situbiosciences.comibacon.com
| Study Type | System | Condition | Half-Life (DT50) | Conclusion | Source |
| OECD 308 | Emperor Lake Water/Sediment | Aerobic | Water: 3.0 days | Lower dissipation | southernscientificireland.com |
| Overall System: 3.9 days | southernscientificireland.com | ||||
| OECD 308 | Calwich Abbey Lake Water/Sediment | Aerobic | <1 day | Rapidly dissipated | southernscientificireland.com |
| Anaerobic | <1 day | Rapidly dissipated | southernscientificireland.com |
Biotic Degradation Processes
Effects on Microorganisms in Activated Sludge
Limited specific data is available on the direct effects of this compound on the microbial communities within activated sludge. However, a study has reported an EC50 value for the inhibition of microorganisms in activated sludge. The high EC50 value suggests that the concentration required to inhibit 50% of the microbial activity is substantial.
| Parameter | Value | Organism | Source |
|---|---|---|---|
| EC50 (3 hours) | 97,200 µg/L | Microorganisms in activated sludge | scielo.br |
Abiotic Degradation Processes
Another study investigating the photodegradation of a methanolic solution of this compound when exposed to UV radiation at 254 nm found that the degradation followed zero-order kinetics scielo.br. This indicates that the rate of degradation is independent of the drug's concentration under these specific experimental conditions scielo.br.
Identification and Characterization of Environmental Degradation Products
Studies on the degradation of this compound have primarily focused on its metabolism in biological systems and its degradation in pharmaceutical formulations. In human plasma, this compound degrades to form beclometasone 17-monopropionate, beclometasone 21-monopropionate, and beclomethasone (B1667900) nih.gov. Further degradation in plasma leads to the formation of epoxide derivatives, specifically 9β,11β-epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3,20-dione (formed from beclomethasone) and its corresponding 21-propanoate (formed from beclomethasone 21-monopropionate) nih.gov.
A study on a topical cream formulation under accelerated stability conditions also identified several degradation impurities rsc.orgresearchgate.net. While these studies provide insight into potential degradation products, specific research identifying and characterizing the environmental degradation products of this compound in soil, sediment, or natural waters is limited. The primary metabolites identified in human systems, such as beclometasone-17-monopropionate, are likely to be relevant in an environmental context due to excretion researchgate.net.
Bioaccumulation Potential Assessment
Bioconcentration Factor (BCF) Evaluation
The bioaccumulation potential of this compound is considered to be low. This assessment is supported by its octanol-water partition coefficient (log Pow).
| Parameter | Value | Source |
|---|---|---|
| log Pow | 3.5 | scielo.br |
A log Pow value below 4 suggests a low potential for a substance to bioaccumulate in organisms. Regulatory guidelines often use a Bioconcentration Factor (BCF) of less than 2000 to classify a substance as not bioaccumulative. While a specific measured BCF value for this compound in fish was not found in the reviewed literature, it is stated that it is not expected to bioconcentrate in fish.
A study on rainbow trout exposed to waterborne this compound found that the parent compound was taken up and resulted in the accumulation of beclometasone, beclometasone-17-monopropionate, and the parent drug in the plasma of the fish nih.gov. Interestingly, direct exposure to the metabolite beclomethasone did not result in its uptake by the fish nih.gov.
Partitioning Coefficient (Log Pow) Analysis
The octanol-water partitioning coefficient (Log Pow) is a critical parameter in assessing the environmental fate of a chemical substance. It provides an indication of a compound's lipophilicity and its potential to bioaccumulate in organisms. A Log Pow value greater than 3 suggests a tendency for the substance to partition into fatty tissues rather than remaining in an aqueous environment.
For this compound, the experimentally determined Log Pow values indicate a moderate potential for bioaccumulation. One study reports a Log Pow of 3.5 at a pH of 7.4. fass.se Another source lists the Log Pow as 3.49. nih.gov Based on a Log Pow value below 4, the substance is considered to have a low potential for bioaccumulation. fass.se
| Parameter | Value | Reference |
|---|---|---|
| Log Pow | 3.5 (at pH 7.4) | fass.se |
| Log Pow | 3.49 | nih.gov |
Ecotoxicity Studies on Model Aquatic and Terrestrial Organisms
The potential for this compound to cause adverse effects in the environment has been evaluated through studies on various organisms. According to the European Medicines Agency (EMA) guidelines on environmental risk assessment, the use of this compound is considered unlikely to pose a risk to the environment, as its predicted environmental concentration (PEC) is below the action limit of 0.01 μg/L. fass.se However, the same assessment notes that a risk of environmental impact cannot be entirely excluded because sufficient ecotoxicity data for all three trophic levels (algae, crustaceans, and fish) is not available to calculate a predicted no-effect concentration (PNEC). fass.se
Aquatic Ecotoxicity
Research on aquatic organisms has demonstrated that synthetic glucocorticoids like this compound can induce biological effects even at low, environmentally relevant concentrations. A 21-day study on adult fathead minnows (Pimephales promelas) exposed to this compound concentrations of 0.1 μg/L, 1 μg/L, and 10 μg/L revealed several concentration-dependent effects. acs.org The findings suggest that environmental concentrations of glucocorticoids could have adverse impacts on aquatic life. acs.org
Key findings from the study on fathead minnows are summarized below:
| Organism | Exposure Concentration | Observed Effects | Reference |
|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | 0.1 µg/L, 1 µg/L, 10 µg/L | Concentration-related increase in plasma glucose. | acs.org |
| Decrease in blood lymphocyte count. | |||
| Induction of male secondary sexual characteristics. | |||
| Decreasing trend in plasma vitellogenin (Vtg) in females and concentration-related effects on gene expression (PEPCK, GR, and Vtg) in the liver. |
Terrestrial Ecotoxicity
Limited information is available regarding the ecotoxicity of this compound in terrestrial organisms. However, studies have been conducted. The available literature references a subacute 28-day toxicity test on earthworms and a prolonged toxicity test using spiked sediment with the oligochaete Lumbriculus variegatus. fass.se The specific results and effect concentrations from these studies are not detailed in the available documentation.
Strategies for Environmental Impact Mitigation from Pharmaceutical Residues
Mitigating the environmental impact of pharmaceutical residues like this compound involves a multi-faceted approach, focusing on product formulation, usage, and disposal. A significant area of focus for this compound has been the reformulation of pressurized metered-dose inhalers (pMDIs). nih.govnih.gov
Historically, these inhalers used hydrofluoroalkane (HFA) propellants, such as HFA-134a, which have a high global warming potential (GWP). nih.govnih.gov A key mitigation strategy has been the development and transition to new propellants with a much lower environmental impact. nih.gov
Key Mitigation Strategies:
Product Reformulation: A primary strategy is the replacement of high GWP propellants in pMDIs. This compound inhalers are being reformulated with HFA-152a, a propellant with a significantly lower GWP compared to HFA-134a. nih.govnih.gov This innovation is projected to reduce the carbon footprint of these inhalers by 85-90%. nih.gov
Patient and Physician Education: Promoting the proper use of inhalers can reduce waste. nih.gov Ensuring that patients receive adequate training on device use can minimize unnecessary actuations and ensure the medication is delivered effectively, potentially reducing the total amount of drug used and released into the environment.
Improved Disposal and Recycling: Encouraging proper disposal of used inhalers is another crucial step. nih.gov Developing and promoting take-back programs or clear guidelines for recycling inhaler components can prevent the release of residual drug and propellant into the environment.
Maintaining Therapeutic Choice: While switching to alternative devices like dry powder inhalers (DPIs), which contain no propellant, is one way to reduce the environmental impact, it is also important to maintain a range of therapeutic options. nih.gov This allows healthcare professionals and patients to select the most appropriate medication and device combination, balancing environmental concerns with patient health outcomes. nih.gov Investing in the development of more environmentally friendly pMDIs ensures that this option remains available for patients who may benefit most from it. nih.gov
Q & A
Q. What analytical methods are recommended for identifying and quantifying Beclometasone dipropionate in pharmaceutical formulations?
this compound is commonly analyzed using HPLC and gas chromatography, as outlined in pharmacopoeial standards (e.g., European Pharmacopoeia, USP). The compound's chromatographic behavior, including retention times and peak purity, should be validated using certified reference materials (CRMs) such as EP Reference Standards . System suitability testing ensures resolution from structurally related impurities (e.g., Betamethasone dipropionate Impurity E) .
Q. How should this compound reference standards be stored and handled to ensure stability?
Primary and secondary reference standards (e.g., EP, USP) require storage at 2–8°C in airtight containers to prevent hydrolysis of the dipropionate ester groups. Stability studies indicate that degradation products (e.g., Beclometasone 17-monopropionate) can form under elevated temperatures or humidity, necessitating periodic revalidation of CRMs via mass spectrometry .
Q. What are the pharmacopoeial specifications for this compound monohydrate versus anhydrous forms?
The European Pharmacopoeia specifies distinct monographs for the monohydrate (EP 1929) and anhydrous (EP 1926) forms. Key differences include water content (≤5.0% for monohydrate) and residual solvent limits. Researchers must verify the polymorphic form using X-ray diffraction or thermogravimetric analysis, as hydration state impacts solubility and bioavailability .
Advanced Research Questions
Q. How does this compound modulate STAT-1 and iNOS pathways in airway epithelial cells, and what experimental models validate this?
In vitro studies using 16HBE cells demonstrate that this compound (1–100 nM) inhibits IL-17A-induced STAT-1 phosphorylation, reducing iNOS expression and reactive oxygen species (ROS) generation. This anti-inflammatory effect is glucocorticoid receptor (GR)-dependent, as shown by GR antagonist (e.g., RU-486) reversal experiments . Murine asthma models (BALB/c mice) confirm reduced eosinophil infiltration and airway hyperresponsiveness at 150 µg/kg via nebulization .
Q. What methodological challenges arise in reconciling conflicting data on this compound’s systemic bioavailability across delivery systems?
Discrepancies in bioavailability studies (e.g., HFA vs. CFC propellants) stem from particle size distribution differences. Extra-fine HFA formulations (e.g., QVAR®) achieve lower oropharyngeal deposition (15% vs. 80% for CFC) and higher lung bioavailability. Researchers should standardize pharmacokinetic protocols using radiolabeled tracers and validate assays for active metabolites (e.g., Beclometasone 17-monopropionate) .
Q. What experimental designs are optimal for assessing the long-term safety of inhaled this compound in preclinical models?
Chronic toxicity studies in rats/dogs (≥6 months) should monitor adrenal suppression (plasma cortisol), bone density (micro-CT), and ocular effects (cataract formation). Dosing must exceed therapeutic indices (e.g., 1,000 µg/kg/day in rats) to identify NOAEL (No Observed Adverse Effect Level). Reproductive toxicity studies require fetal morphology assessments due to risks of intrauterine growth restriction .
Q. How can researchers address contradictory findings on this compound’s efficacy in steroid-resistant asthma models?
Mechanistic studies suggest that oxidative stress (e.g., cigarette smoke) impairs GR nuclear translocation, reducing drug responsiveness. Co-administration with antioxidants (e.g., N-acetylcysteine) or STAT-3 inhibitors restores efficacy in primary bronchial epithelial cells from steroid-resistant patients. Transcriptomic profiling (RNA-seq) identifies upregulated MAPK pathways as potential co-targets .
Methodological Considerations
- Dose-Response Analysis : Use logarithmic dosing (e.g., 1–1,000 nM) in vitro to account for GR receptor saturation kinetics .
- Impurity Profiling : Employ LC-MS/MS to quantify degradation products (e.g., 9α-chloro derivatives) during stability testing .
- In Vivo Pharmacodynamics : Pair bronchial lavage (cell counts) with telemetric monitoring of respiratory function in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
